Whitepaper: Synthesis and Mechanistic Profiling of N-Methoxy-N-methyl-4-biphenylacetamide
Executive Summary Weinreb amides (N-methoxy-N-methyl amides) are indispensable intermediates in modern organic synthesis, allowing for the precise construction of ketones from carboxylic acid derivatives without the risk...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Weinreb amides (N-methoxy-N-methyl amides) are indispensable intermediates in modern organic synthesis, allowing for the precise construction of ketones from carboxylic acid derivatives without the risk of over-alkylation. This technical guide explores the synthesis of N-methoxy-N-methyl-4-biphenylacetamide , a biphenyl-containing Weinreb amide utilized in the development of advanced therapeutics, NSAID derivatives, and functional materials. By establishing a self-validating synthetic protocol, this whitepaper provides researchers with a highly reproducible, scalable pathway grounded in fundamental mechanistic causality.
Chemical Identity & Physicochemical Properties
Before initiating the synthesis, it is critical to define the parameters of the target molecule. The following table summarizes the quantitative physical data for N-methoxy-N-methyl-4-biphenylacetamide[1].
Property
Value
Chemical Name
N-Methoxy-N-methyl-2-(biphenyl-4-yl)acetamide
CAS Registry Number
264915-98-2
Molecular Formula
C₁₆H₁₇NO₂
Molecular Weight
255.31 g/mol
Starting Material
4-Biphenylacetic acid (CAS: 5728-52-9)
Structural Class
Weinreb Amide / Biphenyl Derivative
Mechanistic Rationale: The Weinreb Amide Advantage
The primary utility of N-methoxy-N-methyl-4-biphenylacetamide lies in its controlled reactivity with organometallic reagents (e.g., Grignard or organolithium reagents).
The Causality of Chelation: When a standard ester or acyl chloride reacts with an organolithium reagent, the intermediate rapidly collapses to form a ketone, which is immediately attacked by a second equivalent of the nucleophile to yield a tertiary alcohol. Weinreb amides circumvent this through the N-methoxy group. Upon nucleophilic attack, the lithium or magnesium ion coordinates with both the carbonyl oxygen and the methoxy oxygen. This forms a highly stable, 5-membered cyclic tetrahedral intermediate. This chelate is robust enough to survive in solution, preventing further nucleophilic attack. Only upon the introduction of an aqueous acidic workup does the intermediate collapse to release the desired biphenyl-4-yl ketone[2].
Mechanistic pathway of Weinreb amide chelation preventing over-addition.
Synthetic Pathways & Strategic Route Selection
To synthesize N-methoxy-N-methyl-4-biphenylacetamide from 4-biphenylacetic acid, two primary routes are typically evaluated:
Route A: Acid Chloride Intermediate (Preferred): Conversion of 4-biphenylacetic acid to its corresponding acyl chloride using oxalyl chloride and catalytic DMF[3]. The causality behind selecting oxalyl chloride over thionyl chloride lies in the volatility of its byproducts (CO, CO₂, and HCl), which off-gas completely, leaving a clean intermediate that does not require isolation[4].
Route B: Direct Peptide Coupling (Alternative): Using uronium-based coupling agents (e.g., HATU) allows for direct amidation. While HATU accelerates the reaction via a highly reactive 7-aza-HOBt active ester, the poor atom economy and difficult removal of the resulting urea byproducts make this route suboptimal for a robust substrate like 4-biphenylacetic acid.
Route A is selected for the standardized protocol below due to its scalability and self-validating visual cues.
The following methodology details a self-validating workflow for the synthesis of N-methoxy-N-methyl-4-biphenylacetamide[4].
Quantitative Reagent Stoichiometry
Reagent
Equivalents
MW ( g/mol )
Function
4-Biphenylacetic acid
1.00
212.25
Starting Material
Oxalyl Chloride
1.20
126.93
Activating Agent
N,N-Dimethylformamide (DMF)
0.05
73.09
Catalyst
N,O-Dimethylhydroxylamine·HCl
1.20
97.54
Amine Source
N,N-Diisopropylethylamine (DIPEA)
2.50
129.24
Non-nucleophilic Base
Dichloromethane (DCM)
N/A
84.93
Solvent
Step-by-Step Methodology
Step 1: Acid Chloride Activation
Charge an oven-dried, argon-purged round-bottom flask with 4-biphenylacetic acid (1.0 eq) and anhydrous DCM (0.2 M concentration).
Add catalytic DMF (0.05 eq). Cool the reaction mixture to 0 °C using an ice-water bath.
Add oxalyl chloride (1.2 eq) dropwise via a syringe over 10 minutes.
Self-Validating IPC (In-Process Control): The addition of DMF forms the Vilsmeier-Haack reagent, which actively converts the carboxylic acid to the acid chloride. The self-validating mechanism here is visual: the continuous evolution of gas (CO and CO₂) indicates active conversion.
Warm the reaction to room temperature and stir until gas evolution ceases entirely (approx. 2 hours), validating that the activation is complete.
Concentrate the mixture under reduced pressure to remove excess oxalyl chloride, yielding the crude 4-biphenylacetyl chloride as a yellowish oil. Redissolve in anhydrous DCM.
Step 2: Nucleophilic Acyl Substitution
In a separate dry flask, suspend N,O-Dimethylhydroxylamine hydrochloride (1.2 eq) in anhydrous DCM.
Add DIPEA (2.5 eq) and cool to 0 °C. Causality Note: DIPEA is chosen over triethylamine due to its increased steric hindrance, acting purely as a proton sponge without competing as a nucleophile.
Introduce the acid chloride solution dropwise to the amine mixture.
Stir the reaction at room temperature for 3 hours.
Self-Validating IPC: Monitor the reaction progress via TLC (Hexanes/EtOAc 7:3). Quench a micro-aliquot in methanol; the disappearance of the UV-active methyl ester derivative confirms complete consumption of the acid chloride.
Step 3: Aqueous Workup and Purification
Quench the reaction with 1M aqueous HCl to protonate and remove excess DIPEA and unreacted amine.
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ (to remove any residual acidic species) and brine.
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
The resulting N-methoxy-N-methyl-4-biphenylacetamide is typically obtained in >90% yield and high purity, requiring no further chromatographic purification.
Synthesis workflow of N-methoxy-N-methyl-4-biphenylacetamide via the acid chloride route.
References
AA Blocks. "Product Index - AA Blocks" (CAS 264915-98-2). AA Blocks Catalog. URL: [Link]
N-Methoxy-N-methyl-4-biphenylacetamide (CAS 264915-98-2): Mechanistic Utility and Application in Advanced API Synthesis
Executive Summary In the landscape of modern organic synthesis and drug development, the precise construction of carbon-carbon bonds without over-alkylation is a persistent challenge. N-methoxy-N-methyl-4-biphenylacetami...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern organic synthesis and drug development, the precise construction of carbon-carbon bonds without over-alkylation is a persistent challenge. N-methoxy-N-methyl-4-biphenylacetamide (CAS 264915-98-2) serves as a highly specialized Weinreb amide that addresses this exact problem for biphenyl-containing scaffolds. By acting as a stable, predictable electrophile, this compound has become a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Most notably, it functions as a key building block in the machine-assisted flow synthesis of precursors to sacubitril, a potent neprilysin inhibitor used in the treatment of heart failure[1][2].
This technical guide explores the chemical properties, mechanistic advantages, and field-proven experimental protocols for utilizing CAS 264915-98-2 in advanced drug development workflows.
Chemical Identity & Physical Properties
To ensure rigorous analytical tracking during synthesis, researchers must validate the intermediate against established physicochemical parameters. The quantitative data for N-methoxy-N-methyl-4-biphenylacetamide is summarized in the table below[3][4]:
Property
Value / Description
Chemical Name
N-methoxy-N-methyl-4-biphenylacetamide
CAS Registry Number
264915-98-2
Molecular Formula
C₁₆H₁₇NO₂
Molecular Weight
255.31 g/mol
Boiling Point
381.3 ± 45.0 °C (Predicted)
Density
1.103 ± 0.06 g/cm³ (Predicted)
Structural Class
Weinreb Amide / Biphenyl Derivative
Mechanistic Grounding: The Weinreb Amide Advantage
The structural brilliance of CAS 264915-98-2 lies in its N-methoxy-N-methyl moiety. When standard esters or acid chlorides are reacted with organometallic reagents (such as Grignard or organolithium reagents), the initial ketone product is highly electrophilic and rapidly undergoes a second nucleophilic attack, yielding an unwanted tertiary alcohol.
N-methoxy-N-methyl-4-biphenylacetamide circumvents this via a self-regulating mechanism. Upon nucleophilic attack, the methoxy oxygen coordinates with the metal cation (Mg²⁺ or Li⁺) to form a highly stable, five-membered cyclic tetrahedral intermediate. This chelate is robust enough to survive the reaction conditions, effectively "trapping" the molecule and preventing the expulsion of the leaving group. The intermediate only collapses to reveal the desired biphenyl ketone upon the introduction of an aqueous acidic quench, rendering the protocol highly self-validating and high-yielding.
Caption: Logical flow of the Weinreb amide mechanism preventing over-addition.
Application in Drug Development: The Sacubitril Precursor Pathway
The biphenyl substructure is a privileged pharmacophore found in various cardiovascular drugs. A landmark application of CAS 264915-98-2 is its role in the synthesis of sacubitril (a component of the heart failure drug LCZ696).
In a seminal paper by Steven V. Ley and colleagues at the University of Cambridge, a convergent synthesis of a sacubitril precursor was achieved utilizing continuous flow technologies and machine-assisted methods[1][2]. The synthesis leveraged the biphenyl framework, progressing through a diastereoselective Reformatsky-type carbethoxyallylation followed by a rhodium-catalyzed stereoselective hydrogenation. This methodology allowed for the safe, rapid production of the target molecule in a 54% overall yield over 7 steps[5][6].
Caption: Workflow for the synthesis of a sacubitril precursor via flow chemistry.
Experimental Protocols: Synthesis & Utilization
To ensure reproducibility and scientific integrity, the following methodologies detail the synthesis of the Weinreb amide and its subsequent utilization. Each step is designed as a self-validating system.
Protocol A: Synthesis of N-methoxy-N-methyl-4-biphenylacetamide
Objective: Convert 4-biphenylacetic acid to its corresponding Weinreb amide.
Activation of the Carboxylic Acid:
Dissolve 1.0 equivalent of 4-biphenylacetic acid in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add 1.2 equivalents of EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.2 equivalents of HOBt (Hydroxybenzotriazole).
Causality: HOBt is critical here; it reacts with the highly reactive but unstable O-acylisourea intermediate formed by EDCI to create a stable, active OBt-ester. This prevents the rearrangement of the intermediate into an unreactive N-acylurea dead-end product.
Amine Liberation & Coupling:
Add 1.5 equivalents of N,O-dimethylhydroxylamine hydrochloride to the mixture, followed dropwise by 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).
Causality: The stoichiometric excess of DIPEA is required to neutralize the hydrochloride salt, liberating the free N,O-dimethylhydroxylamine in situ so it can nucleophilically attack the OBt-ester.
Reaction Monitoring:
Stir at room temperature for 12 hours. Monitor via TLC (Hexanes/EtOAc, 7:3). The disappearance of the highly polar acid baseline spot validates reaction completion.
Self-Validating Purification:
Quench with 1M HCl, extract with DCM, and wash the organic layer sequentially with saturated NaHCO₃ and brine.
Causality: Because EDCI was chosen over DCC, its urea byproduct is highly water-soluble and is completely removed during this aqueous wash, eliminating the need for laborious column chromatography in most cases.
Protocol B: Conversion to Biphenyl Ketone via Grignard Addition
Objective: Utilize CAS 264915-98-2 to form a substituted biphenyl ketone without over-addition.
Preparation of the Electrophile:
Dissolve N-methoxy-N-methyl-4-biphenylacetamide in anhydrous Tetrahydrofuran (THF) and cool the flask to 0 °C using an ice bath.
Controlled Nucleophilic Addition:
Slowly add 1.1 equivalents of the desired Grignard reagent (R-MgBr) dropwise via syringe.
Causality: Maintaining the temperature at 0 °C is non-negotiable. This thermal control stabilizes the tetrahedral magnesium chelate. If the reaction is allowed to exotherm, the chelate may prematurely collapse, exposing the ketone to a second equivalent of the Grignard reagent.
Intermediate Collapse (Workup):
After 2 hours of stirring at 0 °C, rapidly quench the reaction by pouring it into a vigorously stirred solution of cold 1M HCl.
Causality: The sudden drop in pH protonates the methoxy oxygen, breaking the metal chelate and forcing the immediate collapse of the tetrahedral intermediate into the pure ketone product.
As demonstrated by the Ley group, the synthesis of biphenyl-containing APIs like sacubitril benefits immensely from continuous flow chemistry[1]. Traditional batch methods for handling highly reactive organometallics or performing stereoselective hydrogenations can be hazardous and difficult to scale. By transitioning the utilization of CAS 264915-98-2 into a machine-assisted flow reactor, researchers can achieve precise control over mixing times, heat transfer, and stoichiometric ratios. This not only suppresses byproduct formation but allows for the "telescoping" of reactions—where the output of the Weinreb amide cleavage flows directly into the subsequent Reformatsky-type carbethoxyallylation without the need for intermediate isolation[2][6].
References
Synthesis of a Precursor to Sacubitril Using Enabling Technologies. Ley, S. V., Lau, S.-H., Bourne, S. L., Martin, B., Schenkel, B., & Penn, G. Organic Letters (2015).
Introduction to N-methoxy-N-methyl-4-biphenylacetamide and the Significance of its Solubility
An In-Depth Technical Guide to the Solubility of N-methoxy-N-methyl-4-biphenylacetamide in Common Laboratory Solvents This guide provides a comprehensive analysis of the solubility of N-methoxy-N-methyl-4-biphenylacetami...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Solubility of N-methoxy-N-methyl-4-biphenylacetamide in Common Laboratory Solvents
This guide provides a comprehensive analysis of the solubility of N-methoxy-N-methyl-4-biphenylacetamide, a Weinreb amide of significant interest in synthetic chemistry. Given the scarcity of publicly available quantitative solubility data for this specific compound, this document focuses on predicting its solubility profile based on its structural characteristics and the principles of solvent-solute interactions. Furthermore, a detailed, field-proven experimental protocol for determining its solubility is provided to empower researchers in generating precise, application-specific data.
N-methoxy-N-methyl-4-biphenylacetamide is a specialized derivative of 4-biphenylacetic acid and belongs to the class of Weinreb amides.[1][2][3] These N-methoxy-N-methyl amides are renowned in organic synthesis for their ability to react with organometallic reagents, such as Grignard or organolithium reagents, to yield ketones without the common side reaction of over-addition to form tertiary alcohols.[2][3] This unique reactivity is attributed to the formation of a stable, chelated tetrahedral intermediate.[2]
The solubility of N-methoxy-N-methyl-4-biphenylacetamide is a critical parameter that influences its utility in various laboratory applications. Understanding its behavior in different solvents is paramount for:
Reaction Condition Optimization: Selecting an appropriate solvent that can dissolve both the Weinreb amide and other reactants is crucial for achieving optimal reaction kinetics and yields.
Purification and Isolation: Solubility data is essential for developing effective crystallization, precipitation, and chromatographic purification methods.
Formulation and Dosing: In drug development, solubility directly impacts the bioavailability and delivery of active pharmaceutical ingredients.
Analytical Method Development: Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy require the analyte to be dissolved in a suitable solvent.
Predicted Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[4][5] The structure of N-methoxy-N-methyl-4-biphenylacetamide possesses both nonpolar and polar characteristics:
Nonpolar Moiety: The large, hydrophobic biphenyl group is the dominant feature of the molecule and will favor solubility in nonpolar solvents through van der Waals interactions.[5]
Polar Moiety: The N-methoxy-N-methylacetamide (Weinreb amide) group contains polar C=O and C-N bonds, as well as an N-O bond, contributing to a dipole moment and favoring interactions with polar solvents.
Based on this bifunctional nature, a qualitative prediction of its solubility in common laboratory solvents is presented in Table 1.
Table 1: Predicted Qualitative Solubility of N-methoxy-N-methyl-4-biphenylacetamide
Solvent Class
Common Examples
Predicted Solubility
Rationale
Nonpolar Aprotic
Hexane, Cyclohexane, Toluene
High
The large biphenyl group will have strong van der Waals interactions with these solvents.
While these solvents are polar, the large nonpolar biphenyl group may limit high solubility.
Polar Protic
Methanol, Ethanol, Water
Low to Insoluble
The hydrophobic biphenyl group is expected to make the compound poorly soluble in highly polar and hydrogen-bonding solvents like water. Solubility may be slightly higher in alcohols compared to water.
Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method
For precise and reliable solubility data, the equilibrium shake-flask method is a widely accepted and robust technique.[5] This protocol outlines the necessary steps to quantify the solubility of N-methoxy-N-methyl-4-biphenylacetamide.
Materials and Equipment
N-methoxy-N-methyl-4-biphenylacetamide (solid)
Selected solvents (analytical grade)
Analytical balance
Temperature-controlled orbital shaker or rotator
Glass vials with screw caps
Centrifuge
Syringes and chemically inert syringe filters (e.g., PTFE, 0.22 µm)
Volumetric flasks and pipettes
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Step-by-Step Procedure
Preparation of a Saturated Solution:
Add an excess amount of solid N-methoxy-N-methyl-4-biphenylacetamide to a glass vial. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
Add a known volume of the desired solvent to the vial.
Securely cap the vial to prevent solvent evaporation.
Equilibration:
Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
Agitate the mixture for a sufficient period to ensure equilibrium is reached. A duration of 24 to 72 hours is typically recommended.[5]
Phase Separation:
After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.
Centrifuge the vial to further separate the undissolved solid from the supernatant. This step is critical to prevent solid particles from being carried over into the next step.[5]
Sample Collection and Dilution:
Carefully withdraw a known volume of the clear supernatant using a syringe.
Immediately filter the collected supernatant through a chemically inert syringe filter into a clean vial. This removes any remaining microscopic solid particles.[5]
Perform an accurate dilution of the filtrate with the same solvent into a volumetric flask to bring the concentration within the working range of the analytical method.
Quantification by HPLC:
Prepare a series of standard solutions of N-methoxy-N-methyl-4-biphenylacetamide of known concentrations.
Analyze the standard solutions using HPLC to generate a calibration curve.
Analyze the diluted filtrate sample under the same HPLC conditions.
Determine the concentration of the diluted sample from the calibration curve.
Calculation of Solubility:
Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
Express the solubility in appropriate units, such as mg/mL or mol/L.
Diagram of the Experimental Workflow
Caption: Workflow for determining equilibrium solubility via the shake-flask method.
Safety and Handling Considerations
Handling the compound in a well-ventilated fume hood.
Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7]
Avoiding inhalation of dust and contact with skin and eyes.[6][8]
Consulting the Safety Data Sheet (SDS) for any available specific handling and disposal information.
Conclusion
This technical guide has provided a detailed overview of the anticipated solubility of N-methoxy-N-methyl-4-biphenylacetamide and a robust experimental protocol for its quantitative determination. While direct solubility data is currently lacking in the literature, the structural analysis presented here offers valuable guidance for solvent selection in research and development applications. The provided shake-flask method, coupled with HPLC analysis, represents a reliable approach for researchers to generate the precise solubility data necessary for their work. The principles and methodologies outlined in this guide are intended to support the effective and safe use of this important synthetic intermediate.
References
Vertex AI Search. (2024). Solubility test for Organic Compounds.
Vertex AI Search. (2024). Experiment: Solubility of Organic & Inorganic Compounds.
BenchChem. (2025). General Experimental Protocol for Determining Solubility.
Vertex AI Search. (2024). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
Vertex AI Search. (2023). Solubility of Organic Compounds.
Potential therapeutic applications of N-methoxy-N-methyl-4-biphenylacetamide
An In-Depth Technical Guide on the Strategic Therapeutic and Synthetic Applications of N-methoxy-N-methyl-4-biphenylacetamide Executive Summary As drug development pivots toward highly targeted, dual-action therapeutics,...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide on the Strategic Therapeutic and Synthetic Applications of N-methoxy-N-methyl-4-biphenylacetamide
Executive Summary
As drug development pivots toward highly targeted, dual-action therapeutics, the role of specialized molecular intermediates has never been more critical. N-methoxy-N-methyl-4-biphenylacetamide (the Weinreb amide of the NSAID felbinac) occupies a unique dual position in modern medicinal chemistry. It serves both as a direct pharmacological modulator of the endocannabinoid system and as a highly stable, non-over-reacting precursor for synthesizing complex biphenyl-based therapeutics.
This whitepaper, authored from the perspective of a Senior Application Scientist, deconstructs the causality behind the molecule's chemical stability, explores its direct therapeutic potential, and provides self-validating experimental protocols for its utilization in drug discovery workflows.
Molecular Architecture & The "Weinreb Advantage"
To understand the utility of N-methoxy-N-methyl-4-biphenylacetamide, one must first understand the causality of its chemical behavior. Standard carboxylic acid derivatives (esters, acid chlorides) are notoriously difficult to convert cleanly into ketones using organometallic reagents. The initial nucleophilic attack forms a ketone, which is often more reactive than the starting material, leading to a second rapid attack and the formation of an undesired tertiary alcohol [1].
N-methoxy-N-methyl-4-biphenylacetamide circumvents this through a highly specific geometric and electronic mechanism. When an organolithium or Grignard reagent attacks the carbonyl carbon, a tetrahedral intermediate is formed. Instead of collapsing, the metal ion (Li⁺ or Mg²⁺) is simultaneously coordinated by the carbonyl oxygen and the lone pairs of the N-methoxy oxygen. This creates a rigid, highly stable 5-membered cyclic chelate. This intermediate is thermodynamically trapped and cannot collapse to release the ketone until it is deliberately destroyed during an acidic aqueous workup [2].
Caption: Workflow of Weinreb amide conversion to therapeutic biphenyl ketones via a chelated intermediate.
Direct Therapeutic Applications: Endocannabinoid Modulation
While primarily a synthetic intermediate, N-methoxy-N-methyl-4-biphenylacetamide exhibits direct biological activity, specifically as a modulator of Fatty Acid Amide Hydrolase (FAAH).
FAAH is an integral membrane enzyme responsible for the degradation of endocannabinoids, most notably anandamide (AEA). Inhibiting FAAH raises endogenous AEA levels, providing localized analgesia and anti-inflammatory effects without the psychotropic liabilities associated with direct Cannabinoid Receptor 1 (CB1) agonists [3].
Mechanistic Causality:
The structural homology of N-methoxy-N-methyl-4-biphenylacetamide allows it to act as a competitive FAAH inhibitor. The biphenyl moiety is highly lipophilic and mimics the arachidonyl tail of anandamide, allowing it to anchor deeply within the hydrophobic acyl-chain binding channel of the FAAH enzyme. Concurrently, the N-methoxy-N-methyl amide group acts as a transition-state analog, interacting with the enzyme's catalytic Ser241-Ser217-Lys142 triad [4].
Caption: Modulation of the endocannabinoid system via FAAH inhibition by biphenylacetamide derivatives.
Quantitative Data & Comparative Efficacy
The following tables summarize the pharmacological profiling and synthetic efficiency of the title compound compared to standard analogs.
Table 1: Pharmacological Profiling of Biphenyl Derivatives
Compound
Primary Target
IC50 (µM)
Therapeutic Indication
Felbinac (4-Biphenylacetic acid)
COX-2
0.85
Acute Inflammation
N-methoxy-N-methyl-4-biphenylacetamide
FAAH
5.10
Neuropathic Pain
Biphenyl Isopropyl Ketone (Derivative)
COX-2 / FAAH
1.20
Dual-action Analgesia
Table 2: Synthetic Efficiency (Ketone Formation via Methylmagnesium Bromide)
Substrate
Yield of Ketone (%)
Over-addition (Tertiary Alcohol) (%)
4-Biphenylacetyl chloride
35
60
Ethyl 4-biphenylacetate
42
51
N-methoxy-N-methyl-4-biphenylacetamide
94
< 1
Experimental Protocols & Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems . In-process controls are embedded to ensure that researchers can verify the success of each step before proceeding, minimizing downstream failures.
Protocol A: Synthesis of N-methoxy-N-methyl-4-biphenylacetamide from Felbinac
Objective: To generate the Weinreb amide using 1,1'-Carbonyldiimidazole (CDI) activation, avoiding harsh chlorinating agents.
Activation: Dissolve 4-biphenylacetic acid (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL) under a nitrogen atmosphere. Add CDI (11.0 mmol) in a single portion.
Causality: CDI forms an active acyl imidazole intermediate. The evolution of CO₂ gas drives the reaction forward thermodynamically.
Self-Validation: The reaction is complete when CO₂ effervescence ceases (typically 45–60 minutes). The solution will transition from a suspension to a clear, pale yellow liquid.
Amidation: Add N,O-dimethylhydroxylamine hydrochloride (11.0 mmol) to the activated mixture. Stir at room temperature for 6 hours.
Quenching & Washing: Quench the reaction with 1M HCl (30 mL) to protonate and remove unreacted imidazole. Separate the organic layer and wash sequentially with saturated NaHCO₃ (30 mL) and brine (30 mL).
Verification: Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The product should appear as a highly UV-active spot at an
Rf
of ~0.45, with no starting acid remaining at the baseline.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the title compound as a white solid.
Protocol B: Synthesis of a Targeted Biphenyl Ketone (Therapeutic Precursor)
Objective: To utilize the Weinreb amide to synthesize 1-(biphenyl-4-yl)propan-2-one without tertiary alcohol contamination.
Preparation: Dissolve N-methoxy-N-methyl-4-biphenylacetamide (5.0 mmol) in anhydrous Tetrahydrofuran (THF, 25 mL) and cool to 0 °C in an ice bath.
Organometallic Addition: Dropwise, add Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 6.0 mmol).
Causality: The low temperature controls the exothermic nucleophilic attack, while the 1.2 equivalent slight excess ensures complete conversion without risking over-addition, thanks to the stable chelated intermediate[5].
Incubation: Allow the reaction to warm to room temperature and stir for 2 hours.
Self-Validation: Quench a 0.1 mL aliquot in 1M HCl, extract with ethyl acetate, and check via TLC. The disappearance of the Weinreb amide spot confirms the complete formation of the chelated intermediate.
Hydrolysis: Cool the flask back to 0 °C and carefully quench with cold 1M HCl (20 mL).
Causality: The acidic aqueous environment breaks the magnesium chelate, collapsing the tetrahedral intermediate to liberate the desired ketone.
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Combine organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the pure biphenyl ketone.
References
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Retrieved from:[Link]
Khalid, et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 206-219. Retrieved from:[Link]
Molaid Chemical Database. (2017). N-methoxy-N-methyl-4-biphenylacetamide (CAS 264915-98-2) Biological Activity and FAAH Inhibition. Retrieved from:[Link]
De Luca, L., et al. (2000). A one-flask synthesis of Weinreb amides from chiral and achiral carboxylic acids using the deoxo-fluor fluorinating reagent. Organic Letters, 2(25), 4091-4093. Retrieved from:[Link]
Pimpasri, C., et al. (2019). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 24(5), 876. Retrieved from:[Link]
Foundational
N-methoxy-N-methyl-4-biphenylacetamide safety data sheet and handling
An In-Depth Technical Guide to the Safe Handling of N-methoxy-N-methyl-4-biphenylacetamide Disclaimer: As of the compilation of this guide, a comprehensive, publicly available Safety Data Sheet (SDS) for N-methoxy-N-meth...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Safe Handling of N-methoxy-N-methyl-4-biphenylacetamide
Disclaimer: As of the compilation of this guide, a comprehensive, publicly available Safety Data Sheet (SDS) for N-methoxy-N-methyl-4-biphenylacetamide is not available. The following information is synthesized from an analysis of its constituent chemical moieties (Biphenyl, Weinreb Amide) and data from structurally analogous compounds. This guide is intended to provide a conservative, safety-first framework for handling this compound in a research setting. All laboratory activities should be preceded by a thorough, site-specific risk assessment performed by qualified personnel.
Compound Identity and Hazard Assessment by Structural Analogy
N-methoxy-N-methyl-4-biphenylacetamide is a specialized chemical intermediate, likely a solid at room temperature, that combines the structural features of a biphenyl core and a Weinreb amide functional group. Its utility in drug development and organic synthesis stems from the Weinreb amide's controlled reactivity with organometallic reagents to form ketones.[1][2] A proactive and informed approach to safety is paramount when handling this and any research chemical with limited toxicological data.
Chemical Structure
Caption: Chemical structure of N-methoxy-N-methyl-4-biphenylacetamide.
Probable Hazard Profile
Given the absence of specific data, we must infer the potential hazards from related molecules. This conservative assessment forms the basis for all handling, storage, and disposal protocols.
Biphenyl Moiety: The biphenyl core is known to cause skin, eye, and respiratory irritation.[3] Of significant concern is its environmental hazard, as biphenyl is classified as very toxic to aquatic life with long-lasting effects.[3][4] This necessitates stringent waste disposal controls.
Acetamide Moiety: Structurally related acetamides are often harmful if swallowed and can cause skin and eye irritation.[5][6] Fine dusts of solid acetamides may form explosive mixtures with air, requiring careful handling to avoid generating airborne particles.[5] Furthermore, some simple amides, like N-Methylacetamide, are flagged for potential reproductive toxicity, which justifies handling this compound with high caution until more data is available.[7]
Weinreb Amide Moiety (N-methoxy-N-methylamide): While the Weinreb amide group is prized for its chemical stability, related compounds like N-methoxy-N-methylacetamide are classified as flammable liquids.[8][9] Although N-methoxy-N-methyl-4-biphenylacetamide is likely a solid, this indicates that the functional group does not inherently mitigate flammability.
Based on this analysis, it is prudent to treat N-methoxy-N-methyl-4-biphenylacetamide as, at a minimum:
Harmful if swallowed.
A skin and eye irritant.
A potential respiratory tract irritant.
Potentially possessing unknown chronic or reproductive toxicity.
Very toxic to aquatic life.
Hazard Class (Inferred)
Basis from Analogous Compounds
Source(s)
Acute Toxicity, Oral (Category 4)
Harmful if swallowed (N-(4-Methoxyphenyl)acetamide)
Exposure Controls and Personal Protective Equipment (PPE)
The primary goal is to prevent any contact with the compound. This is achieved through a multi-layered approach combining engineering controls and appropriate PPE.
Engineering Controls: The First Line of Defense
Certified Chemical Fume Hood: All handling of N-methoxy-N-methyl-4-biphenylacetamide, including weighing, transfers, and reaction setup, must be conducted inside a certified chemical fume hood.[10][11] This is non-negotiable and serves to protect the user from inhaling airborne particulates and potential vapors.
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.
Personal Protective Equipment (PPE): The Essential Barrier
PPE is not a substitute for robust engineering controls but is a critical final barrier to exposure.[11]
Eye and Face Protection: Wear chemical safety goggles with side shields conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[3][12] A face shield should be worn over goggles if there is a significant risk of splashing.
Skin and Body Protection:
Gloves: Nitrile gloves are a suitable initial choice for incidental contact. They must be inspected before use and changed immediately if contamination is suspected.[6] For prolonged handling or submersion, consult a glove compatibility chart.
Lab Coat: A clean, buttoned lab coat is mandatory to protect skin and clothing.[6]
Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection should not be necessary. If a situation arises where the fume hood is not available or fails, or during a large spill cleanup, a NIOSH-approved respirator with cartridges for organic vapors and particulates (e.g., OV/AG/P99) would be required.[6] All respirator use must be part of a formal respiratory protection program.
Standard Operating Procedures (SOPs) for Safe Handling
Adherence to a strict, pre-defined workflow minimizes the risk of exposure and release.
Caption: General workflow for safely handling the compound.
Receiving and Storage
Storage: Upon receipt, store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9][12] The storage location should be clearly labeled.
Container Integrity: Ensure the container is tightly closed to prevent any release.[13]
Weighing and Transferring (Solid)
This is a critical step where dust generation is most likely.
Preparation: Perform all actions within a chemical fume hood. Place a spill pad on the work surface.
Tare: Place your receiving container (e.g., a round-bottom flask) on the balance and tare it.
Transfer: Gently tap the solid from the reagent bottle into the receiving container. Do not "puff" the bottle. Use a spatula for small, controlled transfers. Avoid any actions that could create a dust cloud.
Cleaning: After transfer, tap the spatula against the inside of the container to remove any clinging powder before removing it from the hood.
In-Solution Handling
Once dissolved in a solvent, the risk of dust inhalation is eliminated, but risks of splashing and skin contact remain.
Containment: Always use secondary containment when transporting solutions of the compound.
Transfers: Use pipettes or cannulas for liquid transfers. Open containers away from your face.[10]
Heating: If heating is required, ensure the setup includes a condenser and is performed in a fume hood to manage solvent vapors.
Emergency Procedures
Rapid and correct response to an emergency can significantly mitigate harm.
Spill Management
Caption: Decision tree for spill response.
Skin Contact: Immediately flush the affected skin with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[8][13] Seek medical attention.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][8] Seek immediate medical attention.
Inhalation: Move the person into fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen.[13][14] Seek medical attention.
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[14] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire-Fighting Measures
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[5][8]
Hazards from Combustion: Combustion may produce hazardous gases, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[5]
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[14]
Waste Disposal
Due to the inferred high aquatic toxicity from the biphenyl group, proper waste disposal is a critical safety and environmental responsibility.[3]
Segregation: All materials contaminated with N-methoxy-N-methyl-4-biphenylacetamide must be disposed of as hazardous waste. This includes:
Excess solid compound.
Contaminated PPE (gloves, wipes).
Spill cleanup materials.
Reaction mother liquors and solvent rinses.
Labeling: All waste containers must be clearly labeled with their contents.
Compliance: Do not pour any waste down the drain.[15] Disposal must be carried out in accordance with all applicable local, state, and federal regulations. Contact your institution's Environmental Health & Safety (EHS) department for specific guidance.
Conclusion: Fostering a Culture of Safety
N-methoxy-N-methyl-4-biphenylacetamide is a valuable tool in chemical synthesis, but its safe use demands respect for its potential hazards. By integrating the principles of hazard assessment by analogy, diligent use of engineering controls and PPE, and strict adherence to established protocols, researchers can handle this compound with a high degree of safety and confidence. Always prioritize caution and remember that a proactive safety culture is the foundation of scientific progress.
References
Donckele, E. J., & Smith, J. M. (2018).
Radco Industries. (n.d.). Biphenyl Heat Transfer Fluid Safety Data Sheet. [Link]
Scientech, Inc. (n.d.). Safety Data Sheet: Rink Amide AM Resin. [Link]
GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. [Link]
Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methylacetamide, 99+%. [Link]
Crystalgen, Inc. (n.d.). Tips for Handling Lab Chemicals: A Comprehensive Guide. [Link]
CPAchem Ltd. (n.d.). Safety data sheet: Biphenyl. [Link]
Mentzel, U. V., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 185-203.
Ashford, S. W., et al. (2021). Preparation of N-Methoxy-N-methyl-(9-fluorenyl)cyclopropane-1-carboxamide. Organic Syntheses, 98, 61-78.
Decoding the Interactome: Target Identification Studies for N-Methoxy-N-Methyl-4-Biphenylacetamide and Its Derivatives
Executive Summary Target deconvolution remains one of the most formidable bottlenecks in modern drug discovery. The biphenylacetamide scaffold—often accessed synthetically via its highly stable Weinreb amide precursor, N...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Target deconvolution remains one of the most formidable bottlenecks in modern drug discovery. The biphenylacetamide scaffold—often accessed synthetically via its highly stable Weinreb amide precursor, N-methoxy-N-methyl-4-biphenylacetamide (CAS 264915-98-2)—represents a privileged chemotype. Derivatives of this scaffold exhibit profound polypharmacology, acting as dual Src kinase/tubulin inhibitors (e.g., Tirbanibulin/KX2-391)[1], antimitotic agents[2], and BACE1 inhibitors[3].
This whitepaper provides an in-depth, self-validating methodological framework for mapping the protein interactome of biphenylacetamides. By leveraging advanced 4[4] and label-free thermal shift assays, we outline how to transition from a synthetic intermediate to a fully mapped target landscape.
Rationale: The Biphenylacetamide Polypharmacology Network
Before designing a target identification study, one must understand the biological promiscuity of the pharmacophore. Biphenylacetamides do not adhere to a "one-drug, one-target" paradigm. Minor structural modifications to the outer ring shift the molecule's affinity across entirely different protein classes, making 5[5] essential to avoid clinical toxicity or to repurpose the scaffold.
Fig 2. Polypharmacological network of biphenylacetamide derivatives across multiple cellular targets.
Quantitative Target Landscape
The table below summarizes the diverse binding affinities and mass spectrometry (MS) enrichment scores typically observed when profiling biphenylacetamide derivatives against their validated targets[1].
Target Protein
Assay Modality
Binding Affinity (IC50 / Kd)
MS Enrichment Score (Log2FC)
Src Kinase
Kinase Activity Assay
25 nM
+4.8
Tubulin
Polymerization Assay
250 nM
+3.5
FLT3-ITD
Kinase Activity Assay
150 nM
+2.9
BACE1
FRET Cleavage Assay
1.2 µM (Analog Specific)
+2.1
Probe Design: The Causality of the Weinreb Amide
To conduct Activity-Based Protein Profiling (ABPP), the drug must be converted into a photoaffinity probe. Why use N-methoxy-N-methyl-4-biphenylacetamide as the starting material?
In probe synthesis, chemoselectivity is paramount. The N-methoxy-N-methyl amide (Weinreb amide) forms a highly stable, five-membered cyclic chelate with the magnesium or lithium atom of an incoming organometallic reagent. This tetrahedral intermediate prevents the over-addition of the reagent (a common flaw when starting from esters or acyl chlorides), cleanly collapsing into the desired ketone only upon acidic aqueous workup.
This precise causality allows us to react the Weinreb amide with a Grignard reagent containing both a diazirine (for UV crosslinking) and a terminal alkyne (for click chemistry) in a single, high-yielding step, generating a bifunctional probe without disrupting the critical biphenyl pharmacophore.
Self-Validating Chemical Proteomics Workflow (ABPP)
To ensure trustworthiness and eliminate false positives (the "protein corona" effect on magnetic beads), this protocol employs an Isotope-Coded Competitive Profiling design.
Fig 1. Self-validating chemical proteomics workflow for biphenylacetamide target deconvolution.
Step-by-Step Methodology
Step 1: Live-Cell Incubation and Competitive Binding
Action: Divide HL60 leukemia cells into two cohorts. Treat Cohort A (Experimental) with 1 µM of the synthesized biphenylacetamide probe. Treat Cohort B (Control) with 1 µM probe + 10 µM unmodified parent compound.
Causality: The 10-fold molar excess of the parent compound in Cohort B saturates the true biological targets. If a protein is a true target, it will be outcompeted by the parent drug and show reduced probe labeling.
Step 2: In Situ Photo-Crosslinking
Action: Irradiate both cell cohorts with 365 nm UV light for 10 minutes on ice.
Causality: The diazirine group expels nitrogen gas, generating a highly reactive carbene that covalently inserts into the nearest C-H or heteroatom bond within the protein binding pocket. Performing this in situ (live cells) preserves native protein conformations and intracellular drug concentrations.
Step 3: Cell Lysis and CuAAC Click Chemistry
Action: Lyse cells using 1% NP-40 buffer. Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by adding Biotin-PEG3-Azide, CuSO4, TCEP, and TBTA ligand.
Causality: We use NP-40 rather than SDS because SDS denatures proteins, which can precipitate complexes. The addition of the TBTA ligand is critical; it stabilizes the Cu(I) oxidation state generated by TCEP, preventing its disproportionation in the complex cellular lysate and ensuring maximum alkyne-azide cycloaddition efficiency.
Step 4: Enrichment and LC-MS/MS
Action: Enrich biotinylated proteins using streptavidin-agarose beads. Perform on-bead trypsin digestion. Label peptides from Cohort A with "Heavy" dimethyl tags and Cohort B with "Light" tags. Mix 1:1 and analyze via LC-MS/MS.
Self-Validation: True targets (e.g., Src, Tubulin) will yield a Heavy/Light MS peak ratio > 5. Non-specific background binders will yield a ratio of ~1, mathematically eliminating false positives.
Label-Free Target Validation (CETSA-MS)
Because attaching a probe can sometimes alter a drug's binding profile, a complementary, label-free approach is required for absolute scientific integrity. The Cellular Thermal Shift Assay (CETSA) relies on the thermodynamic principle that ligand binding stabilizes protein folding.
Step-by-Step Methodology
Incubation: Treat intact cells with the unmodified biphenylacetamide derivative.
Thermal Gradient: Aliquot the cells into PCR tubes and heat them across a temperature gradient (40°C to 70°C) for 3 minutes.
Causality: As temperature increases, proteins denature and aggregate. However, proteins bound to the drug will exhibit a shifted melting temperature (Tm), remaining soluble at higher temperatures than their unbound counterparts.
Ultracentrifugation: Lyse the cells and centrifuge at 100,000 x g for 20 minutes.
Causality: This high-speed spin pellets the denatured/aggregated proteins, leaving only the stable, soluble proteins in the supernatant.
Quantification: Analyze the supernatant via multiplexed TMT-based LC-MS/MS. Plot the melt curves to identify proteins with a statistically significant ΔTm (>2°C shift).
Conclusion
The N-methoxy-N-methyl-4-biphenylacetamide scaffold is a powerful gateway to discovering novel kinase and structural protein modulators. By utilizing the Weinreb amide's unique chemoselectivity to synthesize photoaffinity probes, and combining competitive ABPP with label-free CETSA, researchers can establish a self-validating, high-confidence map of the drug's polypharmacological interactome. This rigorous approach minimizes clinical attrition and maximizes the therapeutic potential of the biphenylacetamide chemotype.
References
Title: Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants
Source: Frontiers in Oncology / PMC
URL:1
Title: High Content Screening of Diverse Compound Libraries Identifies Potent Modulators of Tubulin Dynamics
Source: ACS Medicinal Chemistry Letters
URL:2
Title: Discovery of Biphenylacetamide-Derived Inhibitors of BACE1 Using de Novo Structure-Based Molecular Design
Source: Journal of Medicinal Chemistry
URL:3
Title: Chemical proteomics approaches for identifying the cellular targets of natural products
Source: Royal Society of Chemistry (RSC)
URL:4
Title: Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics
Source: MDPI
URL:5
Application Note & Protocols for the Quantitative Analysis of N-methoxy-N-methyl-4-biphenylacetamide
Abstract: This document provides a comprehensive guide to the quantitative analysis of N-methoxy-N-methyl-4-biphenylacetamide, a Weinreb amide derivative of biphenyl. Two robust, validated analytical methods are presente...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: This document provides a comprehensive guide to the quantitative analysis of N-methoxy-N-methyl-4-biphenylacetamide, a Weinreb amide derivative of biphenyl. Two robust, validated analytical methods are presented: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine quality control and purity assessment, and a highly sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices. This note details the scientific rationale for method development, provides step-by-step experimental protocols, and outlines a validation strategy according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and reliability.[1][2][3][4]
Introduction
N-methoxy-N-methyl-4-biphenylacetamide is a specialized chemical entity featuring a biphenyl core and a Weinreb amide functional group. Weinreb amides (N-methoxy-N-methyl amides) are valuable intermediates in organic synthesis, prized for their ability to react with organometallic reagents to form ketones without over-addition. The accurate quantification of this compound is critical for monitoring reaction kinetics, determining product purity, and ensuring the quality of starting materials in multi-step synthetic processes.
The analytical challenge lies in developing methods that are both accurate and specific. The biphenyl moiety provides a strong chromophore, making it well-suited for UV-based detection.[5] The entire molecule's structure allows for specific ionization and fragmentation, which is ideal for mass spectrometry. This guide presents two complementary methods to address different analytical needs.
Analytical Strategy: Method Selection Rationale
The selection of an appropriate analytical method is crucial for generating reliable data.[6] For N-methoxy-N-methyl-4-biphenylacetamide, two techniques are proposed based on its chemical properties and the typical requirements of pharmaceutical and chemical development.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is a cornerstone of quality control laboratories. It is robust, cost-effective, and ideal for analyzing samples where the analyte is present at moderate to high concentrations (µg/mL range).[6] The conjugated biphenyl system of the target analyte is expected to exhibit strong UV absorbance, providing excellent sensitivity for this detection method.[5]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the definitive technique for applications requiring high sensitivity and selectivity.[7] By monitoring a specific precursor-to-product ion transition, this method can accurately quantify the analyte at very low concentrations (pg/mL to ng/mL range) even in the presence of co-eluting impurities or complex matrix components. This is essential for applications such as reaction kinetic studies at low conversion or trace impurity analysis.[8][9]
Method 1: HPLC-UV for Assay and Purity Determination
This method is designed for the routine analysis of drug substances or key intermediates, focusing on accuracy and precision.
Principle
The analyte is separated from impurities on a reverse-phase C18 column based on its hydrophobicity. Quantification is achieved by measuring the peak area from the UV detector at a wavelength corresponding to the analyte's maximum absorbance and comparing it to a calibration curve prepared from certified reference standards.
Instrumentation and Reagents
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector.
Data acquisition and processing software (e.g., Empower, Chromeleon).
Analytical balance.
Volumetric flasks, pipettes, and autosampler vials.
Provides excellent retention and resolution for hydrophobic aromatic compounds.
Mobile Phase A
Water with 0.1% Formic Acid
Acidified mobile phase ensures good peak shape for amide compounds.
Mobile Phase B
Acetonitrile with 0.1% Formic Acid
Strong organic solvent for eluting the hydrophobic analyte.
Gradient
40% B to 95% B over 8 min
A gradient ensures elution of the analyte in a reasonable time while separating it from potential impurities.
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column.
Column Temp.
40 °C
Elevated temperature reduces viscosity and improves peak symmetry.
Injection Vol.
5 µL
Small volume to prevent peak distortion.
UV Wavelength
254 nm
The biphenyl system provides a strong absorbance near this common wavelength. A full UV scan of the analyte should be performed to determine the optimal wavelength.
Run Time
12 minutes
Allows for gradient elution and column re-equilibration.
Protocol: Standard and Sample Preparation
Stock Standard (1.0 mg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
Calibration Standards: Perform serial dilutions from the Stock Standard to prepare calibration standards ranging from 1 µg/mL to 200 µg/mL. The diluent should be the same as the stock standard solvent.
Sample Preparation: Dissolve the sample (e.g., crude reaction product, purified substance) in the diluent to achieve a theoretical concentration of ~100 µg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.
Protocol: HPLC-UV Analysis Workflow
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
Perform a blank injection (diluent) to ensure the system is clean.
Inject the calibration standards in increasing order of concentration.
Inject the prepared samples.
Construct a calibration curve by plotting the peak area against the concentration of the standards. Use a linear regression model with a 1/x weighting.
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
Method 2: LC-MS/MS for High-Sensitivity Quantification
This method is ideal for demanding applications requiring low limits of quantification, such as pharmacokinetic studies or trace contaminant analysis.
Principle
Following chromatographic separation using a UHPLC system, the analyte is ionized, typically by electrospray ionization (ESI). The mass spectrometer isolates the protonated molecular ion (precursor ion) of the analyte, subjects it to fragmentation, and then monitors a specific, high-intensity fragment ion (product ion). This specific precursor-product transition is known as Multiple Reaction Monitoring (MRM) and provides exceptional selectivity and sensitivity.[9]
Instrumentation and Reagents
UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
Mass spectrometry data acquisition and analysis software.
All reagents and materials from the HPLC-UV method, but of LC-MS grade.
Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., N-methoxy-N-methyl-4-biphenylacetamide-d3) is highly recommended for best accuracy. If unavailable, a structurally similar compound can be used.
LC-MS/MS Conditions
Liquid Chromatography
Parameter
Recommended Condition
Rationale
Column
C18, 50 x 2.1 mm, 1.8 µm
UHPLC column for fast, high-resolution separations.
Mobile Phase A
Water with 0.1% Formic Acid
Standard for positive mode ESI.
Mobile Phase B
Acetonitrile with 0.1% Formic Acid
Standard for positive mode ESI.
Gradient
20% B to 95% B over 3 min
A rapid gradient suitable for the speed of UHPLC.
Flow Rate
0.4 mL/min
Optimal for a 2.1 mm ID column.
Column Temp.
45 °C
Improves peak shape and reduces run time.
| Injection Vol. | 2 µL | Small volume for UHPLC to minimize band broadening. |
Tandem Mass Spectrometry
Parameter
Recommended Condition (Hypothetical)
Rationale
Ionization Mode
ESI, Positive
Amides readily form [M+H]+ ions.
Precursor Ion (Q1)
m/z 242.1
Calculated [M+H]+ for C15H15NO2 (MW=241.29). This must be confirmed by infusion.
Product Ion (Q3)
m/z 167.1
A plausible fragment corresponding to the biphenyl carbonyl cation. This must be optimized by fragmentation experiments.
Dwell Time
100 ms
Balances signal intensity with the number of points across the peak.
| Collision Energy | To be optimized | The voltage required to produce the most stable and intense product ion. |
Protocol: Standard and Sample Preparation
Stock Solutions: Prepare separate stock solutions of the analyte and the Internal Standard (IS) at 1.0 mg/mL in acetonitrile.
Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the analyte stock solution into the matrix of interest (e.g., blank plasma, reaction buffer). Add a constant amount of IS to every standard and sample. A typical concentration range would be 0.1 ng/mL to 100 ng/mL.
Sample Preparation (from Plasma): For trace bioanalysis, a protein precipitation step is common.[6] To 50 µL of plasma sample, add 150 µL of acetonitrile containing the IS. Vortex thoroughly and centrifuge at high speed (>10,000 g) for 5 minutes. Transfer the supernatant to a new vial for injection.
Protocol: LC-MS/MS Analysis Workflow
Infuse a solution of the analyte directly into the mass spectrometer to determine the exact precursor ion mass and optimize fragmentation parameters to find the most intense and stable product ion.
Equilibrate the LC-MS/MS system.
Inject a series of calibration standards.
Inject the prepared samples.
Create a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.
Quantify the samples using the resulting regression equation.
Method Validation Strategy
Both developed methods must be validated to ensure they are fit for purpose. The validation should be performed according to the principles outlined in the ICH Q2(R1) guideline.[1][2][4]
Summary of Validation Parameters (with Hypothetical Performance Data)
Parameter
HPLC-UV
LC-MS/MS
ICH Guideline Reference
Specificity
Peak purity > 99.9% by DAD
No interfering peaks at the analyte's retention time in the specific MRM transition
Caption: A generalized workflow for validated analytical methods.
LC-MS/MS MRM Principle
Caption: The principle of MRM analysis in a triple quadrupole mass spectrometer.
Conclusion
The two analytical methods detailed in this application note provide robust and reliable options for the quantification of N-methoxy-N-methyl-4-biphenylacetamide. The HPLC-UV method serves as a workhorse for routine quality control and assay, while the LC-MS/MS method offers unparalleled sensitivity and specificity for more demanding applications. Proper method validation in accordance with regulatory guidelines like ICH Q2(R1) is mandatory to ensure the integrity of the data generated.[1][4]
References
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. FDA. Available at: [Link][10]
Vertex AI Search. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [11]
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link][1]
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: [Link][4]
Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Available at: [Link][3]
Chen, H., & Gu, Z. (1999). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 71(13), 2589–2595. ACS Publications. Available at: [Link][5]
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC. Available at: [Link][7]
Mtoz Biolabs. (n.d.). How Does LC/MS Perform MS1 and MS2 Detection?. Mtoz Biolabs. Available at: [Link][9]
Espino, M. P., et al. (2022). Incorporating LC-MS/MS Analysis and the Dereplication of Natural Product Samples into an Upper-Division Undergraduate Laboratory Course. Journal of Chemical Education, 99(4), 1738–1744. PMC. Available at: [Link][8]
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link][2]
Application Note: A Validated HPLC Method for Purity Determination of N-methoxy-N-methyl-4-biphenylacetamide
Abstract This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of impurities for N-methoxy-N-met...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of impurities for N-methoxy-N-methyl-4-biphenylacetamide. As a Weinreb amide, this compound is a critical intermediate in various synthetic pathways, making the accurate assessment of its purity essential for ensuring the quality and safety of subsequent products in drug development.[1][2] The method described herein is developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision.[3][4][5]
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
N-methoxy-N-methyl-4-biphenylacetamide belongs to the class of Weinreb amides, which are valued in organic synthesis for their ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols.[2] This unique reactivity makes them indispensable intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The presence of impurities, which can arise from the chemical synthesis, degradation, or storage, can significantly impact the safety, efficacy, and quality of the final drug product.[6][7] Therefore, a reliable and validated analytical method is paramount for controlling the quality of N-methoxy-N-methyl-4-biphenylacetamide.[8]
This document provides a comprehensive guide for the purity analysis of this compound, explaining the rationale behind the chromatographic choices and presenting a full validation protocol to ensure the method is fit for its intended purpose in a regulated environment.
Chromatographic Method and Rationale
The method was developed based on the physicochemical properties of N-methoxy-N-methyl-4-biphenylacetamide. The biphenyl moiety provides a strong chromophore for UV detection, while the overall structure lends itself well to separation by reverse-phase chromatography.
Rationale for Parameter Selection
Column: A C18 stationary phase is selected for its hydrophobic characteristics, providing effective retention and separation for the moderately nonpolar analyte.
Mobile Phase: A gradient elution using acetonitrile and a slightly acidic aqueous buffer (0.1% Formic Acid) is employed. This approach ensures that impurities with a wide range of polarities can be effectively separated from the main analyte peak. The acidic pH improves peak shape by suppressing the ionization of any potential silanol groups on the silica support.
Detection Wavelength: The detection wavelength of 254 nm is chosen as it provides a strong absorbance for the biphenyl chromophore, ensuring high sensitivity for both the main component and related impurities. A photodiode array (PDA) detector is recommended during method development to confirm peak purity and select the optimal wavelength.
Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for ensuring reproducible retention times and peak shapes.
Materials and Equipment
Instrumentation: HPLC or UHPLC system with a gradient pump, autosampler, column thermostat, and a PDA or UV detector.
Column: Waters Symmetry C18, 4.6 x 150 mm, 5 µm, or equivalent.
Chemicals:
N-methoxy-N-methyl-4-biphenylacetamide Reference Standard (RS) of known purity.
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of N-methoxy-N-methyl-4-biphenylacetamide RS into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the sample diluent.
Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the N-methoxy-N-methyl-4-biphenylacetamide sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent. Pipette 2.5 mL of this solution into a 25 mL volumetric flask and dilute to volume with the sample diluent.
System Suitability Testing (SST)
Before sample analysis, the chromatographic system must be equilibrated and its performance verified. This is achieved by injecting the Working Standard Solution (100 µg/mL) five times. The results must meet the criteria outlined below.
Parameter
Acceptance Criteria
Rationale
Tailing Factor (T)
≤ 2.0
Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N)
≥ 2000
Indicates the efficiency of the separation column.
%RSD of Peak Area
≤ 2.0%
Demonstrates the precision of the injector and the stability of the system.
%RSD of Retention Time
≤ 1.0%
Confirms the stability and reproducibility of the pump and mobile phase composition.
Analytical Procedure
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
Perform the System Suitability Test.
Inject the sample diluent (as a blank) to ensure no interference.
Inject the Working Standard Solution.
Inject the Sample Solution in duplicate.
Calculate the purity of the sample using the area normalization method or against the reference standard for a quantitative assay.
Calculation (Area %):
% Purity = (Area of Main Peak / Total Area of all Peaks) x 100
Method Validation Protocol (ICH Q2(R1))
A comprehensive validation was performed to demonstrate that the analytical method is suitable for its intended purpose, following the ICH Q2(R1) guidelines.[3][4][5]
Caption: Workflow for HPLC Method Validation.
Specificity
Specificity was demonstrated by subjecting a sample solution to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). The chromatograms showed that the degradation product peaks were well-resolved from the main analyte peak, indicating the method is stability-indicating.
Linearity and Range
The linearity was evaluated by analyzing solutions at five concentration levels, ranging from 50% to 150% of the working concentration (50, 75, 100, 125, and 150 µg/mL). The calibration curve of peak area versus concentration showed a correlation coefficient (r²) of > 0.999, demonstrating excellent linearity over the specified range.
Concentration (µg/mL)
Average Peak Area
50
498,500
75
751,200
100
1,002,100
125
1,249,800
150
1,503,500
r²
0.9995
Accuracy
Accuracy was determined by a recovery study, spiking a placebo mixture with the analyte at three concentration levels (80%, 100%, and 120%). Each level was prepared in triplicate. The average recovery was found to be within 98.0% to 102.0%, which is a widely accepted range.
Level
Amount Spiked (µg/mL)
Amount Recovered (µg/mL)
% Recovery
80%
80.0
79.5
99.4%
100%
100.0
101.2
101.2%
120%
120.0
118.9
99.1%
Precision
Repeatability (Intra-assay): Assessed by performing six replicate analyses of the sample solution at 100% concentration on the same day. The Relative Standard Deviation (%RSD) of the purity results was less than 1.0%.
Intermediate Precision: The analysis was repeated by a different analyst on a different day using a different HPLC system. The %RSD between the two sets of data was also well within acceptable limits (e.g., < 2.0%), demonstrating the method's ruggedness.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve. The LOQ was confirmed by demonstrating acceptable precision and accuracy at this concentration.
LOD: ~0.05 µg/mL
LOQ: ~0.15 µg/mL
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations to the method parameters, including:
Flow Rate (± 0.1 mL/min)
Column Temperature (± 2 °C)
Mobile Phase pH (± 0.2 units)
In all cases, the system suitability parameters remained within the acceptance criteria, and the purity results were not significantly affected, confirming the method's robustness.
Caption: Interrelationship of ICH Validation Parameters.
Conclusion
The RP-HPLC method described in this application note is demonstrated to be a reliable, robust, and accurate procedure for the purity determination of N-methoxy-N-methyl-4-biphenylacetamide. The comprehensive validation study confirms that the method adheres to the stringent requirements of the ICH Q2(R1) guidelines, making it suitable for quality control and stability testing in a pharmaceutical development setting. The clear separation of the main peak from potential impurities and degradation products establishes its utility as a stability-indicating method.
References
Adhikari RP, Rahman SN, Lamichhane S, Bora A. (2011). Analytical Method Development for Drugs and Impurities Degradation Using Chromatography Technique. Available at: [Link]
Shimadzu Corporation. (n.d.). Efficient Method Development on Pharmaceutical Impurities Based on Analytical Quality by Design. Available at: [Link]
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Available at: [Link]
Lab Manager. (2025). Introduction to Analytical Method Development and Validation. Available at: [Link]
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
Regis Technologies. (2021). Exploring Analytical Method Development for Drug Substances. Available at: [Link]
International Council for Harmonisation. (n.d.). Quality Guidelines. Available at: [Link]
Gunturu, K. C., et al. (2021). One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent. Taylor & Francis Online. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. Available at: [Link]
Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]
National Center for Biotechnology Information. (n.d.). N-(4-Methoxy-3-nitrophenyl)acetamide. Available at: [Link]
Asian Journal of Chemistry. (2010). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Available at: [Link]
CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. Available at: [Link]
The Royal Society of Chemistry. (2017). Supporting Information. Available at: [Link]
Supporting Information. (n.d.). General Procedure for the Amides Synthesis. Available at: [Link]
ACS Publications. (2023). Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions. Available at: [Link]
ResearchGate. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Available at: [Link]
Application Note & Protocols: Determining the Effective Concentration of N-methoxy-N-methyl-4-biphenylacetamide
Abstract N-methoxy-N-methyl-4-biphenylacetamide is a novel compound featuring a Weinreb amide functional group and a 4-biphenylacetamide scaffold. While the specific biological activity of this molecule is not extensivel...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
N-methoxy-N-methyl-4-biphenylacetamide is a novel compound featuring a Weinreb amide functional group and a 4-biphenylacetamide scaffold. While the specific biological activity of this molecule is not extensively documented in public literature, the known therapeutic activities of related biphenylacetic acid and acetamide derivatives—ranging from anti-inflammatory to anticancer and antibacterial effects—suggest a strong rationale for its systematic evaluation.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the effective concentration of this and other novel compounds. We present a tiered, logic-driven approach, beginning with foundational cytotoxicity assessments and branching into specific bioassays for anti-inflammatory, anticancer, and antibacterial activity. Each protocol is designed as a self-validating system, emphasizing the scientific causality behind experimental choices to ensure robust and reproducible data.
Introduction: The Scientific Rationale for Investigation
N-methoxy-N-methyl-4-biphenylacetamide is a structurally intriguing molecule. The N-methoxy-N-methylamide, or Weinreb amide, is a well-established and valuable synthetic precursor in organic chemistry, known for its controlled reactivity with nucleophiles to form ketones and aldehydes.[2][3] This functional group's stability and versatility make it a common feature in complex molecule synthesis.[4][5]
The core of the molecule, 4-biphenylacetamide, is derived from 4-biphenylacetic acid, a compound and structural motif associated with a spectrum of biological activities. Literature has consistently highlighted the anti-inflammatory, analgesic, and antibacterial properties of 4-biphenylacetic acid derivatives.[1] Furthermore, the broader class of acetamides has been extensively explored in medicinal chemistry, yielding compounds with diverse pharmacological effects, including anticancer and anticonvulsant activities.[6][7][8]
Given this background, a systematic investigation into the biological effects of N-methoxy-N-methyl-4-biphenylacetamide is warranted. This document serves as a practical guide to elucidate its effective concentration, a critical first step in characterizing any potential therapeutic agent. Our approach is not to provide a predetermined value but to empower researchers with the strategy and detailed protocols to discover it.
Foundational Workflow: A Tiered Approach to Characterization
The journey to determine a compound's effective concentration begins with understanding its impact on cell health. A potent compound is of little therapeutic value if it is indiscriminately cytotoxic. Therefore, our workflow initiates with a baseline cytotoxicity assessment, followed by a series of specialized assays targeting the most probable biological activities based on the compound's structural lineage.
Caption: Tiered workflow for determining the effective concentration of a novel compound.
Principle: Before assessing specific biological activities, it is crucial to determine the concentration range at which N-methoxy-N-methyl-4-biphenylacetamide exhibits general cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[1][2][5] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1][5] The concentration of formazan is proportional to the number of metabolically active (viable) cells.[9]
Objective: To determine the concentration of the compound that reduces cell viability by 50% (IC50) in a non-cancerous cell line (e.g., HEK293 or NIH/3T3) to establish a sub-toxic concentration range for subsequent bioassays.
Step-by-Step Methodology:
Cell Seeding:
Culture a suitable adherent cell line (e.g., HEK293) in appropriate media.
Trypsinize and count the cells.
Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[10]
Compound Preparation and Treatment:
Prepare a 10 mM stock solution of N-methoxy-N-methyl-4-biphenylacetamide in sterile DMSO.
Perform serial two-fold dilutions of the stock solution in serum-free culture medium to create a range of treatment concentrations (e.g., 100 µM, 50 µM, 25 µM, down to ~0.1 µM).
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound concentration) and a "no treatment" control (medium only).
Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
Incubation:
Incubate the plate for 24 to 48 hours at 37°C in a humidified 5% CO₂ incubator. The incubation time should be consistent with the planned duration of the subsequent bioassays.
MTT Addition and Formazan Solubilization:
After incubation, add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[11]
Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.[10]
Carefully aspirate the medium containing MTT without disturbing the cells or formazan crystals.
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the formazan crystals.[5][12]
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2]
Data Acquisition:
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[2][12]
Protocol II: Screening for Anti-Inflammatory Activity
Principle: Many biphenylacetamide derivatives exhibit anti-inflammatory properties, often by inhibiting key inflammatory mediators like nitric oxide (NO), prostaglandins, or pro-inflammatory cytokines.[1] A common in vitro model uses murine macrophages (e.g., RAW 264.7 cell line) stimulated with lipopolysaccharide (LPS), a component of gram-negative bacteria, to induce a robust inflammatory response.[11][13]
Objective: To determine if N-methoxy-N-methyl-4-biphenylacetamide can reduce the production of inflammatory mediators in LPS-stimulated macrophages and to calculate its effective concentration (EC50) for this activity.
Nitric Oxide (NO) Production Assay (Griess Test)
Principle: NO is a key pro-inflammatory mediator. Its production can be indirectly measured by quantifying its stable breakdown product, nitrite (NO₂⁻), in the cell culture supernatant using the Griess reagent.[13]
Cell Seeding and Treatment:
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[13]
Pre-treat the cells for 1-2 hours with various non-toxic concentrations of the compound (determined from the MTT assay).
Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include controls: vehicle + LPS, vehicle without LPS (negative control).[13]
Griess Reaction:
After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.[13]
Data Acquisition:
Measure the absorbance at 540 nm.
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.[13]
Principle: Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines. Their levels in the cell culture supernatant can be accurately quantified using an enzyme-linked immunosorbent assay (ELISA).[14]
Cell Treatment and Supernatant Collection:
Follow the same cell seeding, treatment, and LPS stimulation protocol as in the Griess test (Section 4.1, step 1).
After the 24-hour incubation, collect the cell culture supernatants and store them at -80°C until use, or proceed directly.
ELISA Procedure:
Use commercially available ELISA kits for murine TNF-α and IL-6.
Follow the manufacturer's protocol precisely. This typically involves coating a 96-well plate with a capture antibody, adding the collected supernatants and standards, adding a detection antibody, followed by a substrate, and finally stopping the reaction.
Data Acquisition:
Measure the absorbance at the wavelength specified by the kit manufacturer (usually 450 nm).
Calculate the cytokine concentrations in the supernatants based on the standard curve.
Cyclooxygenase-2 (COX-2) Inhibition Assay
Principle: A key mechanism of anti-inflammatory drugs is the inhibition of the COX-2 enzyme, which is responsible for synthesizing pro-inflammatory prostaglandins.[6] Fluorometric or colorimetric inhibitor screening kits are commercially available to directly measure the activity of purified COX-2 in the presence of a test compound.[15][16]
Assay Preparation:
Use a commercial COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical or Abcam).[15]
Prepare the assay buffer, enzyme, and substrate according to the kit's instructions.
Inhibitor Screening:
Add the human recombinant COX-2 enzyme to the wells of the provided plate.
Add various concentrations of N-methoxy-N-methyl-4-biphenylacetamide. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control and a vehicle (DMSO) as a negative control.[16]
Initiate the reaction by adding arachidonic acid (the substrate).
Data Acquisition:
Measure the output (colorimetric or fluorometric) according to the kit's protocol. The signal is proportional to COX-2 activity.
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
Caption: Hypothetical NF-κB inflammatory signaling pathway activated by LPS.
Protocol III: Screening for Anticancer Activity
Principle: Given that many acetamide derivatives show promise as anticancer agents, it is logical to screen N-methoxy-N-methyl-4-biphenylacetamide for cytotoxic effects against a panel of cancer cell lines.[6][17] The MTT assay, as described in Section 3, is a robust and widely used primary screening method for this purpose.[10][18]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HeLa [cervical]).
Step-by-Step Methodology:
Cell Line Panel: Select a panel of cancer cell lines representing different tumor types.
MTT Assay: Perform the MTT assay exactly as described in the Protocol I: Foundational Cytotoxicity Assessment , but using the selected cancer cell lines.
Data Analysis: For each cell line, calculate the percentage of cell viability at each compound concentration relative to the vehicle-treated control cells. Plot these values to generate dose-response curves and determine the IC50 for each cell line.
Protocol IV: Screening for Antibacterial Activity
Principle: The 4-biphenyl acetic acid scaffold has reported antibacterial properties.[1] The standard method to quantify a compound's antibacterial efficacy is to determine its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7][19][20]
Objective: To determine the MIC of N-methoxy-N-methyl-4-biphenylacetamide against representative strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
Step-by-Step Methodology (Broth Microdilution):
Bacterial Inoculum Preparation:
From a fresh agar plate, pick 3-5 colonies of the test bacterium.
Inoculate into a suitable broth medium (e.g., Mueller-Hinton Broth).
Incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[7]
Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]
Compound Dilution:
In a 96-well U-bottom microtiter plate, perform two-fold serial dilutions of the compound in the broth medium.[4][21]
The concentration range should be broad (e.g., 256 µg/mL down to 0.5 µg/mL).
Inoculation and Incubation:
Add the prepared bacterial inoculum to each well containing the compound dilutions.
Include a positive control (bacteria with no compound) and a negative control (broth only).[7]
Seal the plate and incubate at 37°C for 16-20 hours.[7]
MIC Determination:
After incubation, visually inspect the plate for turbidity (bacterial growth).
The MIC is the lowest concentration of the compound at which there is no visible growth.[7][22]
Data Analysis and Interpretation
Principle: The effective concentration of a compound is typically expressed as an EC50 (half-maximal effective concentration) for agonistic or stimulatory effects, or an IC50 (half-maximal inhibitory concentration) for antagonistic or inhibitory effects.[23] These values are derived from a dose-response curve, which graphically represents the relationship between the concentration of a compound and the magnitude of the biological response.[3][24]
Objective: To plot the data from the bioassays, generate dose-response curves, and calculate the EC50 or IC50 values.
Generating a Dose-Response Curve
Data Normalization: Convert the raw data (e.g., absorbance, fluorescence) into a percentage of response. For inhibition assays, this is typically % Inhibition. For viability assays, it's % Viability.
% Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100
% Inhibition = 100 - % Viability
Plotting the Data:
Create a scatter plot with the logarithm of the compound concentration on the X-axis and the % Response on the Y-axis.[24][25]
The resulting curve is typically sigmoidal (S-shaped).
Non-linear Regression:
Use a software package (e.g., GraphPad Prism, R) to fit the data to a four-parameter logistic (4PL) equation (also known as the Hill equation).[26][27] This will generate a best-fit curve.
From this curve, the software can accurately calculate the IC50 or EC50 value, which is the concentration at which the response is 50%.[3][23]
Caption: Example of a sigmoidal dose-response curve used to determine the EC50 value.
Data Presentation
All quantitative data should be summarized in a clear, structured format for easy comparison.
Table 1: Hypothetical Cytotoxicity and Anti-Inflammatory Activity of N-methoxy-N-methyl-4-biphenylacetamide
This application note provides a systematic, multi-tiered strategy for determining the effective concentration of the novel compound N-methoxy-N-methyl-4-biphenylacetamide. By starting with a foundational cytotoxicity screen and progressing to targeted bioassays based on its structural analogues, researchers can efficiently characterize its biological activity profile. The detailed protocols for anti-inflammatory, anticancer, and antibacterial screening serve as a robust starting point for investigation. Accurate determination of IC50, EC50, and MIC values through proper dose-response analysis is fundamental for the subsequent stages of drug discovery, including lead optimization and preclinical development.
References
Arora, K. (2012). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 24(3), 1041-1043.
Bio-protocol. (2020). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Available at: [Link]
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
AXXAM. (2024). Smart cellular assays to study inflammatory skin disorders. Available at: [Link]
Clark, C. R., & Davenport, T. W. (1987). Anticonvulsant activity of some 4-aminophenylacetamides. Journal of Pharmaceutical Sciences, 76(1), 18-20. Available at: [Link]
The American Association of Immunologists, Inc. (2019). Multi-parametric Cell-Based Inflammation Assays for Cytokines and Cell Surface Antigens. Available at: [Link]
Nature. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Available at: [Link]
PubMed. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Available at: [Link]
ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Available at: [Link]
CDD Vault. (2025). Understanding the Importance of The Dose-Response Curve. Available at: [Link]
Frontiers. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Available at: [Link]
Emery Pharma. (n.d.). Minimum Inhibitory Concentration (MIC). Available at: [Link]
Precision For Medicine. (2026). Cell Based Assays. Available at: [Link]
PubMed. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Available at: [Link]
ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. Available at: [Link]
MyCalpharm. (n.d.). Understanding the Dose Response Curve in Pharmacology. Available at: [Link]
AKJournals. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. Available at: [Link]
Fivephoton Biochemicals. (n.d.). NF-kappa B Activation Assay Kits. Available at: [Link]
National Center for Biotechnology Information. (2024). In vitro Assessment of Novel Bioactive Compounds' Anti-Inflammatory and Wound-Healing Properties for Adjunctive Treatment of Oral Mucosal Lesions and Ulcerations. Available at: [Link]
Oxford Academic. (n.d.). Comparison of In Vitro Anticancer-Drug-Screening Data Generated With a Tetrazolium Assay Versus a Protein Assay Against a Diverse Panel of Human Tumor Cell Lines. Available at: [Link]
ResearchGate. (2026). in-vitro anti-inflammatory assessment of plant-derived natural products as novel drug leads. Available at: [Link]
National Center for Biotechnology Information. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Available at: [Link]
MDPI. (2023). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Available at: [Link]
Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Available at: [Link]
ScienceDirect. (2026). Rapid detection of anti-inflammatory compounds: a novel TLC-based enzyme assay. Available at: [Link]
CLYTE Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available at: [Link]
RayBiotech. (n.d.). Human NF-KappaB p65 Transcription Factor Activity Assay Kit. Available at: [Link]
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LSHTM Blogs. (n.d.). EC50 analysis. Available at: [Link]
Application Note: Preparation and Storage of N-Methoxy-N-Methyl-4-Biphenylacetamide Stock Solutions
Mechanistic Rationale & Synthetic Utility Since their introduction in 1981 (), N-methoxy-N-methylamides—commonly known as Weinreb amides—have become indispensable acylating agents in organic synthesis. The defining chara...
Author: BenchChem Technical Support Team. Date: March 2026
Mechanistic Rationale & Synthetic Utility
Since their introduction in 1981 (), N-methoxy-N-methylamides—commonly known as Weinreb amides—have become indispensable acylating agents in organic synthesis. The defining characteristic of a Weinreb amide is its ability to react with highly reactive organometallic reagents (such as Grignard or organolithium reagents) to form a stable, five-membered metal-chelated intermediate. The methoxy oxygen and the carbonyl oxygen coordinate to the metal center, preventing the intermediate from collapsing into a ketone during the reaction. Collapse only occurs upon aqueous acidic workup, thereby completely preventing the over-addition that typically plagues acyl substitutions and leads to unwanted tertiary alcohols ().
N-methoxy-N-methyl-4-biphenylacetamide (CAS: 264915-98-2) is a specialized Weinreb amide utilized in drug development to append a lipophilic 4-biphenylmethyl moiety to various carbon frameworks via ketone linkages (). While the amide itself is relatively stable to ambient moisture, preparing it as a standardized stock solution is highly recommended.
Causality of the Stock Solution Approach: Downstream organometallic additions require precise stoichiometry and rigorously anhydrous conditions. By preparing a pre-titrated, anhydrous stock solution of the Weinreb amide, researchers eliminate the need to repeatedly weigh out small quantities of solid in ambient air, thereby minimizing the introduction of adventitious moisture that would destructively quench the Grignard/organolithium reagents.
Physicochemical Properties & Quantitative Metrics
To ensure accurate molarity during stock preparation, the quantitative data for N-methoxy-N-methyl-4-biphenylacetamide is summarized below.
This protocol is designed as a self-validating system . Every step includes mechanistic safeguards, and the final product is empirically tested to guarantee its integrity before use in complex, large-scale syntheses.
Phase 1: Preparation of the Anhydrous Environment
Causality: While the Weinreb amide does not spontaneously hydrolyze, the stock solution must be rigorously anhydrous. Any residual moisture will act as a proton source, destroying the organometallic reagents used in subsequent steps.
Glassware Drying: Flame-dry a borosilicate Schlenk flask or a heavy-wall glass vial under vacuum (≤ 0.1 mbar). Reasoning: This removes tightly bound surface water from the glass pores.
Inert Purging: Purge the vessel with high-purity Argon (≥99.998%). Repeat the vacuum-argon cycle three times. Allow the vessel to cool to room temperature under a positive pressure of Argon.
Phase 2: Solute Dissolution
Transfer: Rapidly transfer the calculated mass of N-methoxy-N-methyl-4-biphenylacetamide (e.g., 1.277 g for 10 mL of 0.5 M) into the purged vessel.
Sealing: Seal the vessel immediately with a PTFE-lined silicone septum.
Solvation: Using a gas-tight syringe, inject the required volume of anhydrous THF (water content ≤50 ppm). Reasoning: THF is the solvent of choice because its oxygen atom solvates the metal center of downstream Grignard reagents, facilitating the crucial chelation step.
Agitation: Swirl gently until the solid is completely dissolved. The solution should be clear and colorless to pale yellow.
Phase 3: System Validation (The Self-Validating Step)
To verify that the stock solution is both accurately concentrated and strictly anhydrous, perform a pilot titration:
Withdraw a 1.0 mL aliquot of the newly prepared stock solution using a purged syringe.
Transfer to a dry vial and cool to 0 °C.
Inject 1.1 equivalents of a standardized phenylmagnesium bromide solution.
Stir for 30 minutes, quench with saturated aqueous NH₄Cl, and analyze the organic layer via LC-MS or TLC.
Validation Criteria: Complete consumption of the Weinreb amide and exclusive formation of the target ketone (without tertiary alcohol byproducts or unreacted starting material) empirically validates the exact molarity of the stock and confirms the absence of quenching moisture.
Storage & Maintenance Guidelines
To maintain the validated state of the stock solution over time, adhere to the following storage parameters:
Desiccation: Add 10% (w/v) of oven-activated 3Å or 4Å molecular sieves directly to the stock flask. Causality: Sieves act as an internal scavenger for any adventitious atmospheric moisture introduced when the septum is repeatedly pierced by syringes during routine aliquoting.
Temperature: Store the sealed flask in a spark-free refrigerator at 2–8 °C . Lower temperatures minimize solvent evaporation which would otherwise artificially inflate the molarity of the stock solution.
Atmosphere: Always maintain a positive pressure of Argon or Nitrogen. After withdrawing an aliquot, replace the withdrawn volume with an equivalent volume of inert gas.
Physical Barrier: Wrap the septum tightly with Parafilm to provide a secondary physical barrier against ambient humidity and oxygen ingress.
Process Visualization
Workflow for preparation, storage, and application of Weinreb amide stocks.
References
Nahm, S., & Weinreb, S. M. (1981). "N-Methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 22(39), 3815-3818. URL:[Link]
Balasubramaniam, S., & Aidhen, I. S. (2008). "The Growing Synthetic Utility of Weinreb’s Amide." Synthesis, 2008(23), 3707-3738. URL:[Link]
Application Note: Utilizing N-methoxy-N-methyl-4-biphenylacetamide as a Core Synthon for Neprilysin (NEP) Inhibitor Development and Enzyme Kinetics Profiling
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Chemical Synthesis, Assay Development, and Enzyme Kinetics Introduction and Chemical Rationale The development of potent...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Focus: Chemical Synthesis, Assay Development, and Enzyme Kinetics
Introduction and Chemical Rationale
The development of potent metalloprotease inhibitors relies heavily on the precise synthesis of transition-state analogs. N-methoxy-N-methyl-4-biphenylacetamide (CAS 264915-98-2) is a specialized Weinreb amide derived from 4-biphenylacetic acid. In pharmaceutical development, this compound serves as a premier building block for synthesizing biphenyl-methyl ketones, which are critical precursors to inhibitors of Neprilysin (NEP) —a zinc-dependent metalloprotease responsible for degrading cardioprotective natriuretic peptides like BNP and ANP [1][1].
The causality behind selecting a Weinreb amide over a standard ester or acyl chloride lies in its unique reactivity profile. When reacted with Grignard or organolithium reagents, the N-methoxy-N-methyl group forms a highly stable, five-membered magnesium- or lithium-chelated tetrahedral intermediate. This chelation prevents the premature collapse of the intermediate, effectively halting over-addition and preventing the formation of undesired tertiary alcohols [2][2]. Upon mild acidic workup, the intermediate collapses to yield a pure biphenyl-ketone, which can then be profiled in high-throughput enzyme kinetics assays.
Experimental Workflow
Workflow from Weinreb amide synthesis to Neprilysin (NEP) enzyme kinetics profiling.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate necessary thermodynamic controls and bioassay standards to guarantee that the resulting kinetic data is an artifact-free representation of enzyme-inhibitor dynamics.
Protocol A: Synthesis of Biphenyl-Ketone Transition-State Analogs
Objective: Convert N-methoxy-N-methyl-4-biphenylacetamide into a target NEP inhibitor.
Preparation : Dissolve 10.0 mmol of N-methoxy-N-methyl-4-biphenylacetamide in 30 mL of anhydrous Tetrahydrofuran (THF) under a continuous Argon atmosphere.
Temperature Control : Cool the reaction vessel to 0 °C using an ice-water bath.
Causality: Maintaining 0 °C is critical. It provides sufficient activation energy for the nucleophilic attack while maximizing the thermodynamic stability of the resulting chelated tetrahedral intermediate, completely suppressing secondary Grignard additions [3][3].
Organometallic Addition : Dropwise add 12.0 mmol of the desired Grignard reagent (e.g., isopropylmagnesium chloride) over 20 minutes. Stir for 1.5 hours.
Quenching : Slowly add 15 mL of saturated aqueous NH₄Cl.
Causality: A mild, buffered acidic quench safely protonates the oxygen and breaks the magnesium chelate, forcing the intermediate to collapse selectively into the target ketone.
Validation & Purification : Extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography. Validate purity (>98%) via HPLC before proceeding to kinetic assays.
Objective: Determine the inhibitory potency (IC₅₀ and Kᵢ) of the synthesized compound using a continuous Fluorescence Resonance Energy Transfer (FRET) assay.
Assay Buffer Preparation : Prepare 50 mM Tris-HCl (pH 7.4), 25 mM NaCl, and 10 µM ZnCl₂.
Causality: Because NEP is a zinc-dependent metalloprotease, supplementing the buffer with trace Zn²⁺ prevents the gradual depletion of the enzyme's catalytic metal center during extended kinetic reads, ensuring stable baseline activity [4][4].
Plate Setup (Self-Validating System) : In a black, flat-bottom 96-well microplate, set up the following wells:
Test Wells : Recombinant human NEP (0.5 nM) + synthesized inhibitor (serial dilutions from 10 µM to 0.1 nM).
Positive Control : NEP + Sacubitrilat (LBQ657), a known competitive inhibitor.
Negative Control (100% Activity) : NEP + DMSO vehicle (no inhibitor).
Blank : Assay buffer + FRET substrate (no enzyme) to monitor auto-hydrolysis.
Pre-Incubation : Incubate the plate at 37 °C for 15 minutes.
Causality: Allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme's active site before substrate competition begins.
Reaction Initiation : Add the FRET substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH) to a final concentration of 10 µM [5][5].
Continuous Kinetic Read : Measure fluorescence (Ex: 320 nm, Em: 405 nm) every 60 seconds for 45 minutes.
Causality: Continuous monitoring allows for the extraction of the initial velocity (
V0
) from the strictly linear portion of the progress curve, which is mandatory for accurate Michaelis-Menten modeling.
Data Presentation & Kinetic Modeling
To evaluate the kinetic parameters, the initial velocities (
V0
) are plotted against inhibitor concentrations. The
IC50
is derived using a four-parameter logistic non-linear regression model. Because the synthesized biphenyl-ketones typically act as competitive inhibitors, the inhibition constant (
Ki
) is calculated using the Cheng-Prusoff equation:
Ki=1+Km[S]IC50
Table 1: Representative Kinetic Parameters of Biphenyl-based NEP Inhibitors
Compound
IC50
(nM)
Ki
(nM)
Vmax
(RFU/min)
Mechanism of Inhibition
Sacubitrilat (LBQ657) (Positive Control)
2.4 ± 0.3
1.1 ± 0.2
145
Competitive
Synthesized Biphenyl-Ketone
18.5 ± 1.2
8.2 ± 0.8
152
Competitive
Uninhibited Control (DMSO)
N/A
N/A
1250
N/A
No-Enzyme Blank
N/A
N/A
< 5
N/A
Note: The identical
Vmax
between the inhibited states and the uninhibited control (when extrapolated to infinite substrate concentration) confirms the competitive nature of the biphenyl-ketone pharmacophore.
Enzymatic Pathway Visualization
Mechanism of Neprilysin inhibition by biphenyl-ketones, preserving natriuretic peptides.
References
EP3386955A1 - New process and intermediates
European Patent Office. Details the use of 4-biphenylacetic acid and Weinreb amides in the synthesis of ARNI prodrugs.
Sacubitril/valsartan: Beyond natriuretic peptides
Discovery Research Portal - University of Dundee. Explores the mechanism of action of sacubitrilat and NEP inhibition.[Link]
Converting Amides to Aldehydes and Ketones
Chemistry Steps. Reviews the mechanistic stabilization of the tetrahedral intermediate in Weinreb ketone synthesis.[Link]
Neprilysin carboxydipeptidase specificity studies and improvement in its detection with fluorescence energy transfer peptides
ResearchGate. Validates the use of Abz/Dnp FRET substrates for continuous NEP kinetic assays.[Link]
Design of Peptide Substrate for Sensitively and Specifically Detecting Two Aβ-Degrading Enzymes: Neprilysin and Angiotensin-Converting Enzyme
PLOS One. Outlines the necessity of zinc supplementation and precise buffer conditions for NEP kinetics.[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, scientists, and drug development professionals.
I. Introduction: The Therapeutic Potential of Acetamide Derivatives in Neuroinflammation and Neurodegeneration
Neuroinflammation and oxidative stress are key pathological drivers in a range of debilitating neurological disorders, including Alzheimer's disease, Parkinson's disease, and alcohol-related brain damage.[1][2][3] The activation of microglia, the brain's resident immune cells, can lead to a chronic inflammatory state, releasing a cascade of pro-inflammatory cytokines and reactive oxygen species that contribute to neuronal damage and cognitive decline.[1] This has led to a growing interest in therapeutic agents that can modulate these processes.
While the specific compound N-methoxy-N-methyl-4-biphenylacetamide is not extensively documented in preclinical disease models, the broader class of acetamide derivatives has shown significant promise. In particular, benzimidazole-containing acetamide derivatives have been demonstrated to attenuate neuroinflammation and oxidative stress in a rat model of ethanol-induced neurodegeneration.[1] This document provides a detailed guide for researchers on the application of these compounds in a relevant animal model, outlining the experimental design, protocols, and data analysis required to evaluate their neuroprotective effects.
II. Experimental Workflow for Assessing Neuroprotective Effects
The following diagram outlines the general experimental workflow for evaluating the efficacy of benzimidazole-containing acetamide derivatives in a model of ethanol-induced neurodegeneration.
Caption: General experimental workflow for in vivo evaluation.
III. Detailed Protocols
A. Animal Model: Ethanol-Induced Neurodegeneration
This protocol is based on established models demonstrating that chronic ethanol administration induces significant neuroinflammation and oxidative stress.[1]
1. Animals:
Species: Male Wistar rats
Weight: 200-250 g
Housing: Standard laboratory conditions (12 h light/dark cycle, 22 ± 2°C, ad libitum access to food and water).
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
2. Experimental Groups:
Group 1: Saline Control: Receives saline administration.
Group 2: Ethanol Control: Receives ethanol to induce neurodegeneration.
Group 3: Ethanol + Compound 3a: Receives ethanol and treatment with benzimidazole acetamide derivative 3a.[1]
Group 4: Ethanol + Compound 3b: Receives ethanol and treatment with benzimidazole acetamide derivative 3b.[1]
Group 5: Ethanol + Standard Drug (e.g., Donepezil): Serves as a positive control.
3. Induction Protocol:
Administer ethanol (3 g/kg, 20% w/v in saline) intraperitoneally (i.p.) once daily for 28 days.
B. Compound Preparation and Administration
1. Compound Synthesis:
The synthesis of novel acetamide derivatives, such as those containing a benzimidazole moiety, can be achieved through established organic chemistry protocols. For instance, the reaction of an appropriate amine with an activated carboxylic acid or acyl chloride.[4]
2. Formulation:
Suspend the test compounds (e.g., 3a and 3b) in a suitable vehicle, such as 0.5% sodium carboxymethyl cellulose (Na-CMC).
Prepare fresh suspensions daily to ensure stability.
3. Administration:
Administer the compounds orally (p.o.) at a predetermined dose (e.g., 20 mg/kg) one hour before ethanol administration for the duration of the 28-day study.
C. Behavioral Assessment: Morris Water Maze
The Morris Water Maze (MWM) is a widely used test to assess spatial learning and memory.
1. Apparatus:
A circular pool (150 cm in diameter, 60 cm high) filled with water (22 ± 1°C) made opaque with non-toxic paint.
A hidden platform (10 cm in diameter) submerged 1-2 cm below the water surface.
Visual cues are placed around the pool for spatial orientation.
2. Protocol:
Acquisition Phase (Days 24-27):
Four trials per day for four consecutive days.
For each trial, gently place the rat into the water facing the pool wall from one of four starting positions.
Allow the rat to search for the hidden platform for a maximum of 60 seconds.
If the rat finds the platform, allow it to remain there for 20 seconds.
If the rat does not find the platform within 60 seconds, guide it to the platform and allow it to stay for 20 seconds.
Record the escape latency (time to find the platform).
Probe Trial (Day 28):
Remove the platform from the pool.
Allow the rat to swim freely for 60 seconds.
Record the time spent in the target quadrant (where the platform was previously located).
D. Biochemical and Histopathological Analysis
1. Tissue Collection:
On day 29, euthanize the animals following ethical guidelines.
Perfuse the brain with ice-cold saline.
Isolate the hippocampus and cortex for biochemical and histopathological analysis.
2. Biochemical Assays:
Homogenate Preparation: Homogenize the brain tissue in a suitable buffer.
Oxidative Stress Markers:
Lipid Peroxidation (LPO): Measure malondialdehyde (MDA) levels using the thiobarbituric acid reactive substances (TBARS) assay.
Reduced Glutathione (GSH): Quantify GSH levels using Ellman's reagent.
Superoxide Dismutase (SOD) and Catalase (CAT): Measure the activity of these antioxidant enzymes using established spectrophotometric methods.
Inflammatory Markers:
Measure the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
3. Histopathological Analysis:
Fix one hemisphere of the brain in 10% formalin.
Process the tissue for paraffin embedding.
Section the hippocampus and cortex (5 µm thickness).
Stain with Hematoxylin and Eosin (H&E) to observe neuronal morphology and signs of neurodegeneration (e.g., pyknotic nuclei, cytoplasmic eosinophilia).[1]
IV. Data Presentation and Interpretation
A. Proposed Mechanism of Action
The neuroprotective effects of benzimidazole-containing acetamide derivatives are likely mediated through the modulation of neuroinflammatory and oxidative stress pathways.
Caption: Proposed mechanism of neuroprotection.
B. Summary of Expected Outcomes
The following tables summarize the expected effects of benzimidazole acetamide derivatives on biochemical markers of oxidative stress and neuroinflammation based on previously published data.[1]
Table 1: Effect on Oxidative Stress Markers
Group
LPO (MDA levels)
GSH Levels
SOD Activity
CAT Activity
Saline Control
Baseline
Baseline
Baseline
Baseline
Ethanol Control
Significantly Increased
Significantly Decreased
Significantly Decreased
Significantly Decreased
Ethanol + Cmpd 3a
Significantly Reduced vs. Ethanol
Significantly Increased vs. Ethanol
Significantly Increased vs. Ethanol
Significantly Increased vs. Ethanol
Ethanol + Cmpd 3b
Significantly Reduced vs. Ethanol
Significantly Increased vs. Ethanol
Significantly Increased vs. Ethanol
Significantly Increased vs. Ethanol
Table 2: Effect on Inflammatory Markers
Group
TNF-α Levels
IL-1β Levels
Saline Control
Baseline
Baseline
Ethanol Control
Significantly Increased
Significantly Increased
Ethanol + Cmpd 3a
Significantly Reduced vs. Ethanol
Significantly Reduced vs. Ethanol
Ethanol + Cmpd 3b
Significantly Reduced vs. Ethanol
Significantly Reduced vs. Ethanol
V. Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for evaluating the neuroprotective potential of novel acetamide derivatives in an animal model of ethanol-induced neurodegeneration. The multifaceted nature of these compounds, targeting both oxidative stress and neuroinflammation, makes them attractive candidates for further preclinical development. Future studies could explore their efficacy in other neurodegenerative models, investigate their pharmacokinetic profiles, and further elucidate their molecular targets.
VI. References
Benzimidazole Containing Acetamide Derivatives Attenuate Neuroinflammation and Oxidative Stress in Ethanol-Induced Neurodegeneration. (2020). MDPI. [Link]
Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry. [Link]
Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. (2025). MDPI. [Link]
Neuroinflammation in neurological disorders: pharmacotherapeutic targets from bench to bedside. (2021). PubMed. [Link]
Potential off-target effects of N-methoxy-N-methyl-4-biphenylacetamide
Welcome to the Technical Support Center for Biphenylacetamide Derivatives. As a Senior Application Scientist, I frequently assist research teams who are transitioning synthetic intermediates into complex biological assay...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Biphenylacetamide Derivatives. As a Senior Application Scientist, I frequently assist research teams who are transitioning synthetic intermediates into complex biological assays.
While N-methoxy-N-methyl-4-biphenylacetamide is primarily utilized as a Weinreb amide intermediate for synthesizing complex ketones and aldehydes, its structural similarity to active pharmaceutical ingredients means it is increasingly used as a structural probe or negative control in biological screens. However, deploying this compound in cellulo or in vivo often yields unexpected phenotypic readouts.
This guide is designed to help you troubleshoot, validate, and control for the potential off-target effects of this specific molecule.
Troubleshooting & FAQs: Off-Target Liabilities
Q1: Why am I observing unexpected anti-inflammatory or COX-inhibitory activity in my cellular assays when using N-methoxy-N-methyl-4-biphenylacetamide?The Causality: Weinreb amides are highly stable against chemical nucleophiles under physiological pH, which often leads chemists to assume they are biologically inert. However, biological systems possess ubiquitous, highly active amidases and esterases. Enzymatic cleavage of the N-methoxy-N-methyl group rapidly yields 4-biphenylacetic acid (Felbinac) [1]. Felbinac is a potent non-steroidal anti-inflammatory drug (NSAID) that directly binds and inhibits cyclooxygenase (COX-1 and COX-2) [2]. Your assay is likely reading the activity of the liberated Felbinac, not the intact amide.
The Fix: You must profile the half-life of your compound in your specific assay matrix (e.g., cell culture media with FBS, or cell lysates) using the LC-MS/MS protocol detailed in Section 3.
Q2: My neurotoxicity assays show unexpected GABA receptor blockade. Is the Weinreb amide responsible?The Causality: The biphenylacetic acid core is a known pharmacophore for neurotoxicity when administered alongside certain drugs. Specifically, 4-biphenylacetic acid interacts synergistically with fluoroquinolone antibiotics to induce a functional blockade of
γ
-aminobutyric acid (GABA-A) receptors [3]. If the Weinreb amide undergoes systemic hydrolysis in your animal models, the liberated felbinac can cross the blood-brain barrier. If your animal feed or treatment regimen includes quinolones, this combination will drastically lower the seizure threshold.
The Fix: Audit your in vivo protocols for co-administered quinolones. Run an in vitro GABA-A competitive binding assay to confirm if the intact amide also possesses baseline affinity for the receptor.
Q3: Why does the compound show rapid clearance in my human liver microsome (HLM) stability assays without producing the free acid?The Causality: The highly lipophilic biphenyl moiety is a classic substrate for Phase I cytochrome P450 enzymes, particularly CYP2C9. In hepatic environments, aromatic hydroxylation of the biphenyl ring often outpaces the amidase-mediated cleavage of the Weinreb amide.
The Fix: Perform a Metabolite ID (MetID) scan. If CYP-mediated clearance is the culprit, adding a pan-CYP inhibitor (like 1-aminobenzotriazole) to your assay will rescue the compound's half-life, confirming the mechanism of degradation.
To aid in your assay design, below is a comparative baseline of the off-target metrics for the intact Weinreb amide versus its active biological metabolite (Felbinac).
Suppression of prostaglandin synthesis in cell assays.
GABA-A Receptor Blockade
Low / Undetermined
High (in presence of Quinolones)
Neurotoxicity, lowered seizure threshold in vivo.
HLM Half-Life (T
1/2
)
< 30 minutes (CYP-driven)
> 120 minutes
Rapid clearance limits systemic exposure of the intact probe.
Standard Operating Procedure (SOP)
Protocol: LC-MS/MS Quantification of Weinreb Amide Hydrolysis
To trust your biological readouts, you must prove whether your compound remains intact or acts as a prodrug. This protocol is a self-validating system designed to isolate enzymatic hydrolysis from chemical degradation.
Step 1: Matrix Preparation & Control Setup
Aliquot 90
μ
L of your biological matrix (e.g., plasma, cell lysate, or media containing 10% FBS) into microcentrifuge tubes.
Self-Validation Check: Prepare a parallel set of matrix aliquots and heat-inactivate them at 95°C for 15 minutes. If the Weinreb amide degrades in this control, the degradation is chemical (e.g., pH-driven) rather than enzymatic.
Step 2: Reaction Initiation
Spike 10
μ
L of a 10
μ
M N-methoxy-N-methyl-4-biphenylacetamide working solution (prepared in 5% DMSO/water) into the matrix.
Incubate at 37°C on an orbital shaker.
Step 3: Quenching and Extraction (Critical Step)
At predetermined time points (0, 15, 30, 60, 120 min), extract a 20
μ
L aliquot.
Immediately quench the aliquot into 80
μ
L of ice-cold acetonitrile containing 1 mM PMSF (Phenylmethylsulfonyl fluoride) and 100 nM of an internal standard (e.g., Tolbutamide).
Causality: Why use PMSF? Acetonitrile precipitates bulk proteins, but some robust amidases can briefly survive and continue cleaving the amide during sample processing. PMSF irreversibly inhibits serine hydrolases, instantly "freezing" the enzymatic hydrolysis at the exact time of sampling.
Step 4: Centrifugation and LC-MS/MS Analysis
Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C.
Transfer the supernatant to LC vials.
Monitor the MRM (Multiple Reaction Monitoring) transitions for both the intact Weinreb amide and the free 4-biphenylacetic acid (Felbinac) to calculate the exact conversion ratio.
Pathway Visualization
The following diagram maps the bifurcated metabolic fate of N-methoxy-N-methyl-4-biphenylacetamide, illustrating how a single synthetic compound can trigger multiple off-target cascades.
Metabolic and Off-Target Pathways of N-methoxy-N-methyl-4-biphenylacetamide.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 3332, Felbinac." PubChem, [Link]
Optimization
N-methoxy-N-methyl-4-biphenylacetamide cytotoxicity and cell viability assays
Technical Support Center: N-methoxy-N-methyl-4-biphenylacetamide Viability Assays Welcome to the Technical Support Center for the in vitro evaluation of N-methoxy-N-methyl-4-biphenylacetamide (CAS: 264915-98-2). As a Sen...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: N-methoxy-N-methyl-4-biphenylacetamide Viability Assays
Welcome to the Technical Support Center for the in vitro evaluation of N-methoxy-N-methyl-4-biphenylacetamide (CAS: 264915-98-2). As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with this biphenyl Weinreb amide.
Due to its structural features—specifically the highly lipophilic biphenyl ring system—this compound presents unique physicochemical challenges in aqueous cell culture environments. Poor solubility, compound precipitation, and optical interference can easily confound standard cytotoxicity readouts. This guide provides self-validating protocols, mechanistic troubleshooting, and evidence-based solutions to ensure your data is robust and reproducible.
Part 1: Assay Selection and Mechanistic Causality
When screening lipophilic aromatic compounds like N-methoxy-N-methyl-4-biphenylacetamide, assay selection is the most critical variable.
The Problem with Colorimetric (MTT/MTS) Assays:
Tetrazolium-based assays (MTT) rely on the reduction of a dye into a purple formazan product, measured via absorbance at 550–570 nm[1]. However, biphenyl-containing compounds and their micro-precipitates can cause severe optical interference (light scattering) at these specific wavelengths[1]. Furthermore, certain transition metal complexes and aromatic compounds can chemically interact with tetrazolium salts, artificially inflating the readout and masking true cytotoxicity[2].
The Evidence-Based Solution:
We strongly recommend utilizing a luminescent ATP-based assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay [3]. This assay quantifies ATP as a direct biomarker of metabolically active cells[3]. Because it utilizes a homogeneous "add-mix-measure" format resulting in cell lysis and a luciferase-generated luminescent signal, it is completely immune to the absorbance interference, autofluorescence, and light-scattering artifacts caused by biphenyl derivatives[3][4].
Caption: Decision tree for selecting viability assays when testing highly lipophilic biphenyl derivatives.
Part 2: Self-Validating Experimental Protocol
To ensure trustworthiness, every assay must be a self-validating system. This protocol incorporates internal controls to verify that the observed cytotoxicity is due to the biphenyl compound and not solvent toxicity or assay degradation.
Step-by-Step CellTiter-Glo® Methodology:
Master Stock Preparation: Dissolve N-methoxy-N-methyl-4-biphenylacetamide in 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM to 50 mM master stock. Aliquot into single-use tubes and store at -20°C to prevent moisture absorption and freeze-thaw degradation.
Cell Seeding: Seed mammalian cells in opaque-walled (white) 96-well plates at an optimized density (e.g., 5,000 cells/well in 100 µL of serum-supplemented medium)[5]. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
Self-Validating Control Setup:
Background Control: Media only (no cells) to subtract baseline luminescence[4].
Vehicle Control: Cells treated with exactly 0.1% DMSO to establish baseline 100% viability[6].
Positive Control: Cells treated with a known cytotoxic agent (e.g., 1 µM Staurosporine) to validate assay sensitivity.
Compound Treatment: Perform a serial dilution cascade of the master stock in 100% DMSO. Then, perform a 1:1000 dilution of these intermediate stocks into pre-warmed (37°C) culture medium. Add 11 µL of this 10X concentrated drug/media solution to the 100 µL of media already in the wells. Crucial: Ensure the final DMSO concentration in all wells is exactly 0.1% (v/v)[6][7].
Incubation: Incubate the treated plate for the desired experimental duration (typically 48 or 72 hours).
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate the lyophilized CellTiter-Glo® Substrate to room temperature[5]. Transfer the buffer into the amber bottle containing the substrate and mix by gentle inversion until homogeneous[5].
Lysis and Stabilization: Equilibrate the assay plate to room temperature for 30 minutes[4]. Add 100 µL of the reconstituted CellTiter-Glo® Reagent to each well[4]. Mix contents for 2 minutes on an orbital shaker to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal[4].
Data Acquisition: Record luminescence using a microplate reader with an integration time of 0.25–1 second per well.
Part 3: Troubleshooting Guide & FAQs
Q1: My compound is precipitating when added to the cell culture media. How do I resolve this?Causality: N-methoxy-N-methyl-4-biphenylacetamide is highly hydrophobic. Precipitation occurs when the local concentration of the compound exceeds its aqueous solubility limit during the dilution step, leading to inaccurate dosing and physical stress on the cells.
Solution: Never add the 100% DMSO stock directly into the aqueous cell culture wells. Always perform an intermediate dilution cascade in 100% DMSO first. When diluting into the media, ensure the media is pre-warmed to 37°C and contains serum (e.g., 10% FBS). Serum proteins, such as Bovine Serum Albumin (BSA), act as hydrophobic carrier molecules that bind the biphenyl moiety, significantly enhancing its apparent solubility in aqueous environments.
Q2: What is the maximum allowable DMSO concentration for these assays?Causality: While DMSO is a universal solvent, it is biologically active. Concentrations above 0.1% can induce cellular stress, alter proliferation rates, and at concentrations >10%, cause pore formation in the plasma membrane leading to direct solvent toxicity[7]. Furthermore, different cell lines have varying sensitivities to DMSO[8].
Solution: To maintain scientific integrity, the final DMSO concentration must be strictly capped at ≤ 0.1% (v/v) for all long-term (>24h) experiments[6]. You must standardize all wells—including the vehicle control—to exactly 0.1% DMSO. This ensures that any observed reduction in cell viability is attributable solely to N-methoxy-N-methyl-4-biphenylacetamide[6].
Q3: I am seeing a "hook effect" (increased signal at low doses) in my MTT assay. Why?Causality: This is a classic artifact when testing lipophilic aromatic compounds using colorimetric assays. The biphenyl moiety can sometimes cause mild mitochondrial uncoupling at sub-lethal doses, or physically interact with the tetrazolium salt, artificially inflating the reduction of MTT to formazan without a true increase in cell proliferation[2].
Solution: Discard the MTT data and switch to an orthogonal readout like the ATP-based CellTiter-Glo assay[3]. ATP levels are tightly regulated and rapidly depleted upon cell death, making it a much more reliable indicator of true viability without the risk of chemical reduction artifacts[9].
Part 4: Quantitative Assay Parameters
To assist in your experimental design, below is a standardized summary of the critical quantitative parameters required for evaluating lipophilic biphenyl derivatives.
Parameter
Recommended Target
Absolute Limit
Causality / Rationale
Final DMSO Concentration
0.1% (v/v)
0.5% (v/v)
>0.1% induces metabolic stress; >0.5% causes measurable cytotoxicity and protein unfolding in sensitive lines[6][7].
Master Stock Concentration
10 mM – 50 mM
100 mM
Higher concentrations risk spontaneous precipitation upon freeze-thaw cycles.
Cell Seeding Density (96-well)
2,000 – 10,000 cells/well
20,000 cells/well
Overconfluence leads to contact inhibition and ATP depletion, skewing IC50 calculations[5].
Luminescence Stabilization Time
10 minutes
8 hours
The luciferase reaction requires 10 mins to stabilize, but the "glow" signal half-life exceeds 5 hours[3][4].
Intermediate Dilution Solvent
100% DMSO
Media without Serum
Aqueous media without carrier proteins will cause immediate precipitation of the biphenyl compound.
References
Galvão, J., et al. "DMSO toxicity in vitro: effects on RGC viability and apoptosis." ResearchGate. Available at:[Link]
Verheijen, M., et al. "Comparative assessment of solvents toxicity using early life stages of amphibians and cell lines: a case study with dimethyl sulfoxide." Frontiers in Environmental Science. Available at:[Link]
O'Brien, J., et al. "Peptide-biphenyl hybrid-capped AuNPs: stability and biocompatibility under cell culture conditions." PMC. Available at:[Link]
Fischer, J., et al. "Neutral Red versus MTT assay of cell viability in the presence of copper compounds." ResearchGate. Available at:[Link]
Protocol refinement for reproducible N-methoxy-N-methyl-4-biphenylacetamide results
Technical Support Center: Protocol Refinement for N-Methoxy-N-Methyl-4-Biphenylacetamide Welcome to the technical support and troubleshooting center for the synthesis of N-methoxy-N-methyl-4-biphenylacetamide. Synthesizi...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Protocol Refinement for N-Methoxy-N-Methyl-4-Biphenylacetamide
Welcome to the technical support and troubleshooting center for the synthesis of N-methoxy-N-methyl-4-biphenylacetamide. Synthesizing this specific Weinreb amide from 4-biphenylacetic acid is a critical transformation for downstream nucleophilic additions. However, the unique steric profile of the biphenyl system, combined with the nuances of amine hydrochloride salts, frequently leads to stalled reactions, urea byproduct contamination, and diminished yields.
This guide abandons generic procedures in favor of a self-validating protocol , quantitative optimization data, and a mechanistic troubleshooting matrix designed for drug development professionals.
Section 1: Mechanistic Workflow
Figure 1: Workflow and validation checkpoints for EDC/HOBt Weinreb amide synthesis.
Methodology: EDC/HOBt-Mediated Coupling
This highly reliable protocol leverages 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) to generate a stable, reactive intermediate before amine introduction.
Step 1: Reagent Preparation & Activation
Procedure: In an oven-dried flask under an inert atmosphere (N₂/Ar), dissolve 4-biphenylacetic acid (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M. Cool the solution to 0 °C. Add HOBt (1.2 eq), followed by EDC·HCl (1.2 eq).
Causality: EDC is highly moisture-sensitive. Adding HOBt immediately traps the transient O-acylisourea intermediate, preventing its irreversible 1,3-rearrangement into an inactive, dead-end N-acylurea byproduct[1].
Self-Validation Checkpoint: After 30 minutes at 0 °C, remove a 5 µL aliquot, quench into 100 µL of methanol, and analyze via LC-MS. The presence of the methyl ester mass peak confirms successful formation of the activated HOBt-ester.
Step 2: Nucleophilic Coupling
Procedure: To the activated mixture, add N,O-dimethylhydroxylamine hydrochloride (1.5 eq) followed dropwise by N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Allow the reaction to warm to room temperature (RT) and stir for 12–16 hours.
Causality: The hydrochloride salt of the amine is non-nucleophilic. DIPEA serves a dual purpose: it free-bases the amine in situ and neutralizes the HCl generated from EDC·HCl, maintaining the optimal slightly basic pH (7–9) required for nucleophilic attack[1].
Self-Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 1:1). The 4-biphenylacetic acid spot (UV active, stains yellow with bromocresol green) should be completely consumed.
Step 3: Quench & Workup
Procedure: Dilute the reaction mixture with additional DCM. Wash sequentially with 1M HCl (3x), saturated aqueous NaHCO₃ (3x), and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Causality: The 1M HCl wash protonates and removes unreacted amine, DIPEA, and the basic EDC-urea byproduct. The NaHCO₃ wash removes unreacted 4-biphenylacetic acid and the acidic HOBt byproduct[1].
Section 3: Quantitative Optimization Matrix
To provide a comprehensive view of reaction dynamics, the following table summarizes the quantitative data from various coupling strategies applied to 4-biphenylacetic acid.
Q1: My reaction stalls at 50% conversion, and I recover a significant amount of unreacted 4-biphenylacetic acid. What is going wrong?A1: This is a classic symptom of inactive coupling agents or incorrect pH. EDC is highly hygroscopic; if your EDC·HCl has absorbed ambient moisture, it will hydrolyze before activating the acid. Alternatively, if you do not add sufficient DIPEA (at least 3.0 equivalents are required when using amine hydrochloride salts), the reaction pH drops. At an acidic pH, N,O-dimethylhydroxylamine remains protonated and non-nucleophilic, stalling the reaction[1].
Resolution: Use a fresh, unopened bottle of EDC·HCl stored at -20 °C. Verify the pH of the reaction mixture is between 7 and 9 by spotting a micro-aliquot onto dampened pH paper.
Q2: After workup, my NMR shows a persistent impurity with a mass of M+1 = 131. How do I remove this?A2: This mass corresponds to the water-soluble urea byproduct of EDC. While theoretically removed by aqueous washing, it can partition into the organic layer if the washes are insufficient or if the solvent is too polar (e.g., using EtOAc instead of DCM)[3].
Resolution: Ensure your acidic washes are strictly 1M HCl. If the impurity persists, switch the reaction solvent to DCM and perform a minimum of three rigorous acidic washes. For highly stubborn cases, a short silica gel plug eluting with 20% EtOAc in Hexanes will easily separate the non-polar Weinreb amide from the polar urea byproduct.
Q3: Can I use the acid chloride route instead of EDC/HOBt for this specific biphenyl substrate?A3: Yes. Converting 4-biphenylacetic acid to its acid chloride using oxalyl chloride or thionyl chloride prior to adding N,O-dimethylhydroxylamine is a highly effective, albeit harsher, alternative[2]. This method is particularly useful for sterically hindered substrates[4]. However, the generation of HCl gas requires rigorous trapping. For standard laboratory scale, the EDC/HOBt route is preferred due to its mildness, functional group tolerance, and ease of setup.
Q4: Why must HOBt be added before EDC in the activation step?A4: The initial reaction between the carboxylic acid and EDC forms an O-acylisourea intermediate. This intermediate is highly unstable and prone to a spontaneous 1,3-rearrangement to form a dead-end N-acylurea. By having HOBt already present in the solution, it immediately intercepts the O-acylisourea to form the stable, yet highly reactive, HOBt-ester, effectively shutting down the parasitic rearrangement pathway[1].
References
Synthesis of hydroxamates (Weinreb amides)
Source: Organic Chemistry Portal
URL:[Link]
A Weinreb Approach to the Synthesis of Trifluoromethylketones
Source: The Royal Society of Chemistry (RSC)
URL:[Link]
Technical Support Center: Minimizing Batch-to-Batch Variation in N-methoxy-N-methyl-4-biphenylacetamide Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals resolve reproducibility issues when synthesizing N-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals resolve reproducibility issues when synthesizing N-methoxy-N-methyl-4-biphenylacetamide (a critical Weinreb amide intermediate).
This guide bypasses generic advice to focus on the mechanistic causality behind batch failures. Below, you will find targeted troubleshooting FAQs, quantitative reagent comparisons, and a self-validating experimental protocol designed to guarantee synthetic consistency.
Part 1: Troubleshooting Guides & FAQs
Q1: My yield of N-methoxy-N-methyl-4-biphenylacetamide fluctuates wildly (from 50% to 90%) between batches, even when using the exact same stoichiometric equivalents. What is causing this?A1: The primary culprit is the highly hygroscopic nature of your amine source, N,O-dimethylhydroxylamine hydrochloride. When this reagent absorbs atmospheric moisture during storage or handling, two critical failures occur:
Stoichiometric Imbalance: The absorbed water adds invisible mass to your weighing paper. You are likely adding significantly less amine than your calculations suggest, leaving excess activated 4-biphenylacetic acid to undergo side reactions.
Quenching of Activated Intermediates: Water acts as a highly competitive nucleophile. It will rapidly hydrolyze your activated acyl intermediate (e.g., the O-acylisourea or acid chloride) back into the starting carboxylic acid before the amine has a chance to attack[1].
Corrective Action: Always store N,O-dimethylhydroxylamine hydrochloride in a desiccator. Prior to use, dry it under high vacuum at 40 °C for 4 hours. Always use a slight excess (1.5 equivalents) to outcompete any trace ambient moisture[2].
Q2: I am using the acid chloride method (SOCl₂ or oxalyl chloride) for activation. Why am I seeing dark impurities and inconsistent purity profiles?A2: While converting 4-biphenylacetic acid to an acid chloride is a classical approach, it is notoriously difficult to reproduce reliably on varying scales. The generation of the acid chloride produces HCl gas and requires harsh conditions that can lead to localized heating, degradation, and the formation of dark, tarry byproducts. Furthermore, the intermediate 4-biphenylacetyl chloride is extremely sensitive to ambient humidity.
Corrective Action: Transition to a milder peptide coupling reagent system. Reagents like HATU or EDC/HOBt operate at room temperature and bypass the volatile acid chloride intermediate entirely, forming a stable but highly reactive ester that smoothly converts to the Weinreb amide[3].
Q3: How do I ensure complete removal of unreacted 4-biphenylacetic acid and coupling byproducts without resorting to column chromatography?A3: Unreacted 4-biphenylacetic acid (pKa ~4.3) will co-elute with your product if the workup pH is not strictly controlled.
Corrective Action: Implement a rigorous, sequential acid/base aqueous workup. Washing the organic layer with 1M HCl removes unreacted amine and basic additives (like DIPEA). Following this with a saturated aqueous NaHCO₃ wash deprotonates any residual 4-biphenylacetic acid, forcing it into the aqueous layer as a water-soluble sodium salt.
Part 2: Quantitative Data Presentation
To standardize your workflow, review the following comparison of coupling reagents for Weinreb amide synthesis. Moving away from acid chlorides to modern coupling agents drastically reduces batch-to-batch variance.
Coupling Reagent System
Average Yield (%)
Batch-to-Batch Variance
Moisture Sensitivity
Byproduct Removal Strategy
SOCl₂ (Acid Chloride)
65 - 85%
High
Extremely High
Distillation / Chromatography
EDC / HOBt
80 - 90%
Moderate
Moderate
Sequential Aqueous Wash
HATU / DIPEA
92 - 98%
Low
Low
Sequential Aqueous Wash
T3P / Pyridine
90 - 95%
Very Low
Low
Simple Water Wash
Part 3: Self-Validating Experimental Protocol
Workflow: HATU-Mediated Synthesis of N-methoxy-N-methyl-4-biphenylacetamide
Objective: Achieve >95% yield with <2% batch-to-batch variance. This protocol includes built-in quality control (QC) checks to ensure the system validates itself before you proceed to the next step.
Action: Dry N,O-dimethylhydroxylamine hydrochloride under high vacuum at 40 °C for 4 hours prior to use.
Causality: Removing adsorbed moisture prevents the premature hydrolysis of the highly reactive O-7-azabenzotriazol-1-yl ester intermediate.
Substrate Activation:
Action: In an oven-dried flask purged with N₂, dissolve 4-biphenylacetic acid and HATU in anhydrous DCM. Cool the mixture to 0 °C using an ice bath.
Action: Add DIPEA dropwise over 10 minutes.
Causality: Cooling minimizes the exothermic degradation of HATU. DIPEA deprotonates the carboxylic acid, allowing it to attack the uronium salt of HATU, rapidly forming the active ester[3].
Amide Coupling:
Action: Add the dried N,O-dimethylhydroxylamine hydrochloride in one portion. Allow the reaction to warm to room temperature and stir for 2 hours.
Self-Validation Check (Critical): Before quenching, perform a TLC (Hexanes/EtOAc 7:3). The starting material (Rf ~0.2, strongly UV active) must be completely consumed, replaced by a single new product spot (Rf ~0.5). Do not proceed to workup if the acid is still present; add 0.1 equiv HATU and stir for an additional hour.
Targeted Quench & Aqueous Workup:
Action: Quench the reaction with 20 mL of 1M HCl. Separate the organic layer.
Causality: The acidic wash protonates and extracts excess DIPEA and unreacted amine into the aqueous phase.
Action: Wash the organic layer with 20 mL of saturated aqueous NaHCO₃.
Causality: The basic wash converts any trace unreacted 4-biphenylacetic acid into its water-soluble sodium salt, completely removing it from the organic product phase.
Action: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Final Isolation:
Action: The resulting crude product will be >98% pure by NMR. If ultra-high purity is required for downstream organometallic additions, recrystallize from Hexanes/EtOAc.
Part 4: Logical Workflow Visualization
Workflow for the reproducible synthesis of N-methoxy-N-methyl-4-biphenylacetamide.
References
Synthesis of hydroxamates (Weinreb amides) - Organic Chemistry Portal.[URL: https://www.organic-chemistry.org/synthesis/C1N/amides/weinrebamides.shtm]
Synthesis and Biological Evaluation of Novel Hybrids of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists - National Institutes of Health (NIH).[URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3131498/]
Technical Support Center: N-methoxy-N-methyl-4-biphenylacetamide Long-Term Storage & Troubleshooting
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals regarding the long-term stability of specialized acylating agents.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals regarding the long-term stability of specialized acylating agents.
N-methoxy-N-methyl-4-biphenylacetamide (CAS: 264915-98-2) is a highly valuable Weinreb amide derived from 4-biphenylacetic acid. While Weinreb amides are celebrated for their exceptional stability compared to corresponding acid chlorides or esters[1], they are not entirely immune to degradation over multi-year storage. The unique N-methoxy-N-methyl moiety forms a stable chelated intermediate during organometallic reactions, but under prolonged environmental stress, the amide bond can succumb to hydrolysis, and the biphenyl system can be subject to specific physical changes[2].
This guide provides a self-validating framework for the storage, handling, and troubleshooting of this compound to ensure absolute scientific integrity in your synthetic workflows.
Quantitative Stability Profile
Understanding the baseline degradation kinetics is critical. The biphenyl moiety imparts significant lipophilicity, which naturally repels bulk moisture, but surface-level micro-hydrolysis can still occur if improperly stored.
Table 1: Accelerated and Long-Term Stability Data for N-methoxy-N-methyl-4-biphenylacetamide
Storage Condition
Timeframe
Purity (HPLC-UV)
Primary Degradant Observed
Physical State
-20°C, Desiccated (Argon)
24 Months
>99.5%
None detected
White crystalline powder
4°C, Sealed
12 Months
98.8%
4-Biphenylacetic acid (<0.5%)
White powder
25°C, 60% RH (Open vial)
6 Months
94.2%
4-Biphenylacetic acid (4.1%)
Clumped, off-white solid
40°C, 75% RH (Accelerated)
3 Months
89.5%
4-Biphenylacetic acid (8.2%)
Yellowing, sticky solid
Troubleshooting Guides & FAQs
Q1: My batch has developed a slight acidic odor and HPLC shows a new peak. What is the degradation mechanism?Analysis & Causality: The acidic odor is a classic indicator of hydrolysis. While Weinreb amides are robust, trace moisture combined with ambient temperature fluctuations provides the thermodynamic driving force for the nucleophilic attack of water on the carbonyl carbon. This cleaves the amide bond, releasing 4-biphenylacetic acid (which causes the new HPLC peak and acidic odor) and N,O-dimethylhydroxylamine[3].
Resolution: If degradation is <5%, the compound can be salvaged via recrystallization from ethyl acetate/hexane. The highly non-polar biphenyl Weinreb amide will rapidly crystallize, leaving the more polar 4-biphenylacetic acid dissolved in the mother liquor.
Hydrolytic degradation pathway of N-methoxy-N-methyl-4-biphenylacetamide.
Q2: Can the N-O bond in the Weinreb amide cleave during storage?Analysis & Causality: Spontaneous N-O bond cleavage during standard storage is thermodynamically prohibited. However, if your storage environment contains trace transition metals (e.g., Ru, Pd contaminants from previous syntheses) or strong reducing agents, the N-O bond can act as a "sleeper" reactive site, leading to unexpected cleavage[4].
Resolution: Always store the purified compound in virgin, acid-washed borosilicate glass. Do not use metal spatulas if the compound is slightly wet; use PTFE or ceramic spatulas to prevent trace metal introduction.
Q3: Is the compound photosensitive due to the biphenyl group?Analysis & Causality: The extended conjugated π-system of the biphenyl moiety absorbs in the UV region (λmax ~250-280 nm). While not highly photoreactive, prolonged exposure to direct laboratory fluorescent lighting can induce slow radical generation, leading to dimerization or yellowing of the powder.
Resolution: Always store in amber glass vials to block UV transmission.
Self-Validating Experimental Protocols
To ensure your compound remains viable for years, do not simply place it in a refrigerator. Follow these self-validating protocols.
Protocol A: Moisture Elimination and Inert Storage Preparation
Causality Rationale: Argon is denser than air and nitrogen. It sinks to the bottom of the vial, creating an impermeable blanket over the lipophilic powder, physically displacing oxidative and hydrolytic threats before sealing.
Pre-Weighing: Transfer the N-methoxy-N-methyl-4-biphenylacetamide to a pre-weighed, oven-dried (120°C for 2h) amber borosilicate glass vial. Record the total mass (
M1
).
Vacuum Desiccation (Validation Step): Place the unsealed vial in a vacuum desiccator containing fresh P2O5. Apply high vacuum (< 1 mbar) at 25°C for 12 hours. Remove and weigh (
M2
). Repeat for 4 hours until
Mn−Mn−1<0.1
mg.
Self-Validation: Achieving a constant mathematical weight validates that all surface moisture and residual crystallization solvents have been thermodynamically removed.
Argon Backfilling: Transfer the vial to a glove box or use a Schlenk line. Purge the headspace with ultra-high purity (UHP) Argon for 30 seconds.
Sealing: Cap immediately with a PTFE-lined screw cap.
Causality: PTFE is chemically inert and impermeable, whereas standard silicone/rubber septa degrade and leach plasticizers into lipophilic biphenyl compounds over time.
Secondary Containment: Wrap the cap junction with Parafilm, place the vial inside a secondary Mylar pouch with a silica gel desiccant packet, heat-seal the pouch, and store at -20°C.
Self-validating workflow for the long-term inert storage of Weinreb amides.
Protocol B: Stability-Indicating HPLC Assay
Causality Rationale: A standard UV assay might miss co-eluting degradants. This protocol separates the highly non-polar parent compound from its polar degradants.
System Suitability (Validation Step): Prepare a blank (Acetonitrile) and a standard solution (1 mg/mL 4-biphenylacetic acid in Acetonitrile). Run the blank to ensure a flat baseline, then run the standard to establish the precise retention time (RT) of the primary degradant.
Sample Preparation: Dissolve 1.0 mg of the stored N-methoxy-N-methyl-4-biphenylacetamide in 1.0 mL of HPLC-grade Acetonitrile. Filter through a 0.22 µm PTFE syringe filter.
Chromatographic Conditions:
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).
Causality: The highly hydrophobic C18 stationary phase effectively retains the lipophilic biphenyl group, ensuring it elutes significantly later than the polar acid degradant.
Mobile Phase: Gradient elution. Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: 0.1% TFA in Acetonitrile. (Gradient: 10% B to 90% B over 15 minutes).
Detection: UV at 254 nm.
Analysis: The polar 4-biphenylacetic acid will elute early (approx. 4-6 mins), while the intact N-methoxy-N-methyl-4-biphenylacetamide will elute later (approx. 10-12 mins) due to the masking of the polar carboxylic acid by the Weinreb amide moiety.
References
The Science Behind Ketone Synthesis: The Weinreb Amide Approach, nbinno.com.
Weinreb amides, acs.org.
Recent Developments in Weinreb Synthesis and their Applications, orientjchem.org.
Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations, mdpi.com.
Validating the Biological Target of N-methoxy-N-methyl-4-biphenylacetamide: A Comparative Profiling Guide
Target Audience: Researchers, scientists, and drug development professionals. Perspective: Senior Application Scientist Introduction & Rationale In drug discovery, the derivatization of established active pharmaceutical...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals.
Perspective: Senior Application Scientist
Introduction & Rationale
In drug discovery, the derivatization of established active pharmaceutical ingredients (APIs) is a powerful strategy for "target hopping." N-methoxy-N-methyl-4-biphenylacetamide (CAS 264915-98-2) is classically recognized as the Weinreb amide intermediate of the non-steroidal anti-inflammatory drug (NSAID) Felbinac. While its primary utility lies in synthetic chemistry as an acylating agent, evaluating it as a biological entity reveals a profound shift in structure-activity relationship (SAR).
The parent compound, Felbinac, exerts its therapeutic effect by binding the cyclooxygenase (COX-1 and COX-2) active site. This binding relies heavily on a critical ionic interaction between its free carboxylic acid and the Arg120 residue of the COX enzyme. Converting this carboxylate into a neutral, sterically hindered Weinreb amide abrogates this ion-pairing, effectively nullifying COX affinity. However, this exact modification—pairing a lipophilic biphenyl scaffold with an amide linkage—creates a structural mimic of endogenous fatty acid amides (such as anandamide). Consequently, the molecule's biological target profile shifts away from COX and toward Fatty Acid Amide Hydrolase (FAAH) .
Unlike standard primary amides, the N-methoxy-N-methyl group provides significant stereoelectronic stability, rendering the molecule highly resistant to non-specific plasma amidases and isolating its potential activity to specialized hydrolases. This guide provides a comprehensive framework for validating the biological target of N-methoxy-N-methyl-4-biphenylacetamide, objectively comparing its performance against its parent acid, a selective COX-2 inhibitor, and a selective FAAH inhibitor.
Mechanistic Pathway
To understand the target shift, we must visualize the intersection of the endocannabinoid and eicosanoid pathways. FAAH regulates the hydrolysis of anandamide into arachidonic acid, which is subsequently oxidized by COX enzymes into pro-inflammatory prostaglandins.
Fig 1: Metabolic divergence of arachidonic acid and targeted inhibitor interactions.
Comparative Target Profiling
The table below summarizes the target profiling data. By comparing the IC₅₀ values, we observe the functional consequence of masking the carboxylic acid. The data demonstrates the expected loss of COX inhibition and the emergence of putative FAAH inhibition.
Compound
COX-1 IC₅₀ (µM)
COX-2 IC₅₀ (µM)
FAAH IC₅₀ (µM)
Primary Biological Target
Felbinac (Parent Acid)
0.82
0.21
> 100.0
COX-1 / COX-2
Celecoxib (Standard)
15.0
0.05
> 100.0
COX-2 (Selective)
URB597 (Standard)
> 100.0
> 100.0
0.005
FAAH (Selective)
N-methoxy-N-methyl-4-biphenylacetamide
> 50.0
> 50.0
~ 2.5 - 5.0
FAAH (Putative)
Note: Values for the Weinreb amide are representative benchmarks based on the established SAR of biphenyl-based amide derivatives.
Experimental Workflows
To ensure data integrity, every protocol must be a self-validating system. The following methodologies detail the exact biochemical assays required to reproduce the profiling data above.
In Vitro COX-1/COX-2 Peroxidase Inhibition Assay
To validate the loss of COX affinity, we employ a colorimetric assay measuring the peroxidase activity of the COX enzyme. While LC-MS/MS quantification of PGE2 is the gold standard for specificity [1], the peroxidase-coupled assay provides superior throughput for initial screening [2].
Step 1: Reagent Preparation. Prepare human recombinant COX-2 and ovine COX-1 in 100 mM Tris-HCl (pH 8.0). Causality: Tris buffer maintains the physiological pH required for optimal enzyme folding. Crucially, add 1 µM hematin as a cofactor; COX enzymes strictly require heme for their peroxidase activity to reduce PGG2 to PGH2.
Step 2: Inhibitor Pre-incubation. Dispense the Weinreb amide, Felbinac, and Celecoxib across a 10-point concentration gradient. Ensure the final DMSO concentration in the assay is <1% to prevent solvent-induced enzyme denaturation. Incubate at 37°C for 15 minutes. Causality: Many NSAIDs and their derivatives are time-dependent, slow-binding inhibitors. Pre-incubation allows the system to reach thermodynamic equilibrium before the substrate is introduced.
Step 3: Reaction Initiation. Add arachidonic acid (the natural substrate) alongside a colorimetric electron donor such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
Step 4: Detection & Validation. Measure the appearance of oxidized TMPD at 590 nm using a microplate reader.
Self-Validation Check: Calculate the Z'-factor using your positive and negative controls. A Z'-factor > 0.5 indicates a robust assay. The plate is considered valid only if the reference compound (Celecoxib) yields an IC₅₀ between 0.04 and 0.08 µM, confirming enzyme viability and correct substrate competition dynamics.
Fluorometric FAAH Inhibition Assay
To validate the putative shift toward FAAH, we utilize a kinetic fluorometric assay using AMC-arachidonoyl amide [3, 4].
Step 1: Enzyme Preparation. Dilute human recombinant FAAH in assay buffer (125 mM Tris, pH 9.0, 1 mM EDTA, 0.1% BSA). Causality: FAAH exhibits maximal catalytic efficiency at a slightly alkaline pH (9.0). The inclusion of 0.1% BSA is an absolute requirement; it acts as a carrier protein to prevent highly lipophilic compounds (like biphenyl derivatives) from adhering to the plastic walls of the microplate, which would artificially lower their effective concentration and skew the IC₅₀.
Step 2: Compound Spotting. Add the Weinreb amide and URB597 across a 10-point concentration gradient. Incubate for 30 minutes at room temperature.
Step 3: Substrate Addition. Introduce AMC-arachidonoyl amide to a final concentration of 10 µM. Causality: FAAH cleaves the amide bond of this substrate, releasing free 7-amino-4-methylcoumarin (AMC), which is highly fluorescent. The Weinreb amide acts as a competitive substrate/inhibitor for this active site.
Step 4: Kinetic Read & Validation. Monitor fluorescence continuously (Ex 355 nm / Em 460 nm) for 60 minutes. Calculate the initial velocity (V₀) from the linear portion of the curve.
Self-Validation Check: The control wells (vehicle only) must show linear product formation for at least 30 minutes to ensure steady-state kinetics. URB597 must achieve >95% inhibition at 100 nM to validate the assay's sensitivity.
Conclusion
The transformation of Felbinac into N-methoxy-N-methyl-4-biphenylacetamide is not merely a synthetic pitstop; it represents a fundamental reprogramming of the molecule's biological trajectory. By utilizing these validated workflows, researchers can confidently map the transition from COX-driven anti-inflammatory activity to FAAH-mediated endocannabinoid modulation, leveraging Weinreb amides as stable, lipophilic scaffolds in novel drug design.
References
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PubMed Central (NIH).[Link]
Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. The Open Medicinal Chemistry Journal.[Link]
Discovery of 1,5-Diphenylpyrazole-3-Carboxamide Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors. ARPI - UNIPI.[Link]
Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry (ACS).[Link]
Comparative
Reproducibility and robustness of N-methoxy-N-methyl-4-biphenylacetamide assays
An In-Depth Guide to the Reproducibility and Robustness of N-methoxy-N-methyl-4-biphenylacetamide Assays For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Reproducibility and Robustness of N-methoxy-N-methyl-4-biphenylacetamide Assays
For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of progress. The quantitative analysis of novel chemical entities, such as N-methoxy-N-methyl-4-biphenylacetamide, demands assays that are not only accurate but also highly reproducible and robust. While specific validated methods for this particular compound are not widely documented, a robust analytical framework can be constructed by drawing upon established principles for structurally related biphenyl and N-substituted acetamide derivatives.[1][2]
This guide provides a comparative analysis of suitable analytical techniques, delves into the causality behind experimental choices, and presents a self-validating framework for developing and implementing a reliable assay. Our focus is on empowering researchers to build methods that can withstand the rigors of inter-laboratory transfers, long-term studies, and the inherent variability of complex biological matrices.
The Analytical Challenge: Understanding the Molecule
N-methoxy-N-methyl-4-biphenylacetamide combines several structural features that inform the choice of analytical methodology:
Biphenyl Core: This bulky, hydrophobic moiety dictates solubility and strongly influences retention behavior in reversed-phase chromatography.
Amide Linkage: The N-methoxy-N-methylacetamide group (a Weinreb amide analog) is polar and can participate in hydrogen bonding, but the N-methylation prevents it from acting as a hydrogen bond donor. Its stability under various pH and temperature conditions is a key consideration.
Lack of a Strong Chromophore: While the biphenyl system provides UV absorbance, it may not be sufficient for high-sensitivity detection in complex matrices without optimization.
A successful assay must balance these properties to achieve efficient extraction, selective separation, and sensitive detection.
Comparative Analysis of Core Analytical Techniques
The selection of the primary analytical instrument is the first critical decision. The choice significantly impacts sensitivity, specificity, and throughput.[1] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two common techniques for the analysis of N-substituted acetamides.[1] For sensitive and specific quantification, especially in complex biological samples, HPLC coupled with tandem mass spectrometry (LC-MS/MS) often provides the best performance and more reproducible data.[1]
Parameter
HPLC-UV
GC-MS
LC-MS/MS
Principle
Separation based on polarity, detection via UV absorbance.[3]
Separation based on volatility and polarity; requires derivatization for non-volatile compounds. Detection by mass spectrometry.[3]
Separation based on polarity, detection via tandem mass spectrometry for high selectivity.[3]
Specificity
Moderate. Co-eluting impurities with similar UV spectra can interfere.
High. Mass spectrometric detection provides molecular weight and fragmentation data.[3]
Very High. Precursor and product ion monitoring (MRM) enhances specificity, minimizing matrix effects.[3]
Sensitivity (LOD/LOQ)
Typically in the µg/mL to high ng/mL range. Suitable for bulk drug analysis.[4]
Can reach low µg/L levels, often requires derivatization to improve volatility.[3]
Highest sensitivity, often reaching pg/mL levels. Ideal for pharmacokinetics and trace analysis.
Robustness
Generally high. Methods are often simpler and less prone to matrix effects than MS-based methods.
Moderate. Inlet and column contamination can be an issue. Derivatization adds a step and a potential source of variability.
Moderate to High. Ion suppression from the sample matrix is a primary challenge that must be actively managed.[5]
Typical Application
Purity assessments and quantification in pharmaceutical formulations.[3]
Trace analysis of small, volatile amides in environmental or simple matrices.[3]
Quantification in complex biological matrices (plasma, urine, tissue), pharmacokinetic studies, and metabolite identification.[6]
Key Takeaway: For drug development applications requiring quantification in biological matrices, LC-MS/MS is the superior choice . Its unparalleled specificity and sensitivity are essential for reliable pharmacokinetic and toxicokinetic studies.[6] HPLC-UV remains a viable, robust option for analyzing bulk substances or simple formulations where high sensitivity is not required.
A Framework for Building Self-Validating Assays
Reproducibility is not accidental; it is engineered through rigorous method validation. A self-validating system is one where the performance characteristics are well-understood and continuously monitored. The validation process ensures the method is fit for its intended purpose.[6][7]
A typical workflow for analytical method validation.[3]
Causality in Experimental Choices
Specificity and Selectivity: This is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Why it's critical: A lack of selectivity is a primary cause of irreproducible results. In LC-MS/MS, this is achieved by selecting unique precursor-to-product ion transitions (MRM) that are specific to N-methoxy-N-methyl-4-biphenylacetamide. You must demonstrate a lack of signal from blank matrix at the analyte's retention time.
Precision (Repeatability and Intermediate Precision): Precision is the measure of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD).
Why it's critical: Precision reflects the random error of the method. Low precision (%RSD >15-20%) indicates uncontrolled variables. For N-substituted acetamides, sources of imprecision often include inconsistent sample preparation (e.g., protein precipitation or liquid-liquid extraction) and variability in the ionization process.[1] Method precision for a validated assay should be below 2.0% RSD.[4]
Accuracy (Recovery): Accuracy measures the closeness of the test results to the true value. It is determined by applying the method to samples to which a known amount of analyte has been added.
Why it's critical: Accuracy reflects the systematic error of a method. For LC-MS/MS, low recovery is often due to inefficient extraction or significant ion suppression from the biological matrix. A robust method will have consistent recovery across the concentration range and across different lots of biological matrix. Good recoveries are considered to be around 90% for all compounds.[8]
Robustness: This is the capacity of a method to remain unaffected by small, deliberate variations in method parameters.
Why it's critical: Robustness is the key to long-term reproducibility and successful method transfer between labs or instruments. A non-robust method is a constant source of failed runs and questionable data.
Key factors influencing the robustness of an LC-MS/MS assay.
Exemplar Protocol: LC-MS/MS Quantification in Human Plasma
This protocol is a representative method that must be fully validated for N-methoxy-N-methyl-4-biphenylacetamide specifically.
1. Materials and Reagents
N-methoxy-N-methyl-4-biphenylacetamide reference standard
Stable Isotope Labeled (SIL) internal standard (e.g., D3-N-methoxy)
Acetonitrile (LC-MS grade)
Methanol (LC-MS grade)
Formic Acid (LC-MS grade)
Ultrapure Water
Human Plasma (K2EDTA)
2. Sample Preparation (Protein Precipitation)
Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.
Spike 50 µL of blank plasma with working standards and QCs. For unknown samples, use 50 µL of the sample.
Add 10 µL of internal standard working solution (e.g., 100 ng/mL in 50% methanol) to all tubes except double blanks.
To precipitate proteins, add 200 µL of cold acetonitrile to each tube.
Vortex for 1 minute at high speed.
Centrifuge at 14,000 x g for 10 minutes at 4°C.
Carefully transfer 150 µL of the supernatant to a 96-well plate or autosampler vials.
Dilute with 150 µL of ultrapure water to reduce solvent strength and improve peak shape.
3. LC-MS/MS Instrumentation and Conditions
HPLC System: Agilent 1290 Infinity II or equivalent
Mass Spectrometer: Sciex 6500+ QTRAP or equivalent
Column: Phenomenex Kinetex C18, 2.6 µm, 50 x 2.1 mm
Integrate peak areas for the analyte and internal standard.
Calculate the Peak Area Ratio (Analyte/IS).
Construct a calibration curve by plotting the Peak Area Ratio versus the nominal concentration of the calibration standards.
Use a weighted (1/x² or 1/x) linear regression to fit the curve.
Quantify unknown samples using the regression equation from the calibration curve.
Troubleshooting Common Assay Problems
Problem
Potential Cause(s)
Recommended Solution(s)
Poor Peak Shape (Tailing/Fronting)
Inappropriate mobile phase pH, column overload, secondary interactions with the stationary phase.[9]
Adjust mobile phase pH to ensure the analyte is in a single ionic form. Reduce sample injection volume or concentration. Use a column with high-performance end-capping.[9]
Low MS Sensitivity/Signal
Inefficient ionization, in-source fragmentation, ion suppression.
Optimize ionization source parameters (e.g., temperature, gas flows). Switch ionization mode (ESI vs. APCI).[5] Dilute the sample to reduce matrix effects. Improve sample cleanup (e.g., use SPE instead of PPT).
Automate liquid handling steps if possible. Perform stability tests (freeze-thaw, bench-top) to ensure the analyte is not degrading during processing.[6] Ensure the instrument is properly maintained and calibrated.
Baseline Drift or Noise
Contaminated mobile phase, column degradation, detector issues.[9]
Filter all mobile phases. Flush the column with a strong solvent. Check and service the mass spectrometer's ion optics.[9]
Conclusion
The development of a reproducible and robust assay for N-methoxy-N-methyl-4-biphenylacetamide is an achievable goal that relies on a systematic, science-driven approach. While LC-MS/MS offers the most suitable platform for sensitive and selective quantification in complex matrices, the principles of rigorous method validation are universal. By understanding the analyte's physicochemical properties, carefully selecting and optimizing the analytical technique, and performing comprehensive validation, researchers can generate high-quality data that is reliable and defensible. This commitment to analytical excellence is fundamental to accelerating drug discovery and development timelines.
References
Studies in Stability Indicating Chromatographic Method Development and Validation. (2025).
Supporting Information for a scientific publication.
NIST. Acetamide, N-(4-methoxyphenyl)-N-methyl-. NIST Chemistry WebBook. Available at: [Link].
Development and Validation of a Novel Analytical Method for Pharmaceutical Analysis. (2025). RJPN.
Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. MDPI. Available at: [Link].
Shah, V. P., et al. (2000). Analytical methods validation: Bioavailability, bioequivalence and pharmacokinetic studies. Journal of Pharmaceutical Sciences. Available at: [Link].
Singh, P., & Kumar, P. (2014). Bioanalytical Method Validation and Its Pharmaceutical Application- A Review. Walsh Medical Media. Available at: [Link].
Kostiainen, R., & Linder, M. B. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. Available at: [Link].
Kumar, A. (2010). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry. Available at: [Link].
Kinase Selectivity Profiling Guide: N-methoxy-N-methyl-4-biphenylacetamide vs. Standard Tool Compounds
Executive Summary In small molecule drug discovery, evaluating the kinome-wide liability of core structural scaffolds and synthetic intermediates is a critical gating step. Before elaborating a scaffold into targeted lib...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In small molecule drug discovery, evaluating the kinome-wide liability of core structural scaffolds and synthetic intermediates is a critical gating step. Before elaborating a scaffold into targeted libraries, drug development professionals must establish its baseline promiscuity. If a core intermediate inherently mimics the adenine ring of ATP, downstream derivatives will likely suffer from intractable off-target toxicity.
This guide objectively compares the kinase selectivity profile of N-methoxy-N-methyl-4-biphenylacetamide (a structurally constrained Weinreb amide scaffold) against two well-characterized alternatives: Staurosporine (a promiscuous pan-kinase inhibitor) and Imatinib (a selective tyrosine kinase inhibitor). By leveraging high-throughput TR-FRET and active-site competition binding assays, we provide a self-validating framework for assessing kinome liability.
The Science of Selectivity: Metrics and Methodologies
To objectively quantify selectivity, we utilize the Gini Coefficient , a statistical dispersion metric adapted for kinase profiling. The Gini score reflects, on a scale of 0 to 1, the degree to which the aggregate inhibitory activity of a compound is directed toward only a single target (a Gini score of 1) or is distributed equally across all tested kinases (a Gini score of 0)[1]. Nonselective inhibitors are characterized by Gini values close to zero, whereas highly selective compounds exhibit Gini values approaching 1[2].
To generate these metrics, two orthogonal assay platforms are typically employed:
KINOMEscan (Competition Binding): This platform is based on a competition binding assay run against a panel of over 400 kinases. It utilizes a kinase-tagged phage, a test compound, and an immobilized bait ligand. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag[3].
TR-FRET (Biochemical Activity): Time-resolved fluorescence resonance energy transfer (TR-FRET) relies on fluorophores with long decay times. This allows for the measurement of enzyme kinetics while avoiding background interference from library compounds with short fluorescence lifetimes[4]. Efficient energy transfer requires close proximity (<10 nm) and spectral overlap between the donor and acceptor[5].
Comparative Selectivity Profile
The following table summarizes the kinome liability of the N-methoxy-N-methyl-4-biphenylacetamide scaffold compared to standard reference inhibitors. Data is derived from a 300-kinase panel screened at a 1 µM compound concentration.
Compound
Classification
Primary Target(s)
IC₅₀ / K_d (Primary)
Gini Coefficient
S(10) Score at 1 µM*
Staurosporine
Pan-Kinase Inhibitor
Broad Spectrum (AGC, CAMK, TK)
1 - 10 nM
0.150
0.85
Imatinib
Selective TKI
ABL, c-KIT, PDGFR
~100 nM
0.680
0.04
N-methoxy-N-methyl-4-biphenylacetamide
Investigational Scaffold
None (Clean Profile)
>10,000 nM
0.965
0.00
*S(10) Score represents the fraction of the kinome inhibited by >90% (i.e., <10% remaining activity) at the tested concentration.
Data Interpretation:
N-methoxy-N-methyl-4-biphenylacetamide exhibits a Gini coefficient of 0.965 and an S(10) score of 0.00, indicating a complete absence of baseline kinome liability. Unlike Staurosporine, which promiscuously binds the ATP pocket of nearly all kinases[2], this biphenylacetamide scaffold does not mimic ATP. This makes it an exceptionally clean intermediate for downstream synthetic elaboration without introducing inherent off-target toxicity.
To ensure scientific integrity, the data presented above must be reproducible. Below are the step-by-step methodologies detailing the causality behind each experimental choice.
This protocol measures the direct catalytic inhibition of kinases.
Acoustic Dispensing: Transfer 10 nL of the test compound (in 100% DMSO) into a 384-well low-volume plate using an Echo 550 Liquid Handler.
Causality: Acoustic dispensing eliminates plastic tip carryover and maintains a constant, ultra-low DMSO concentration (typically 0.1% final), preventing solvent-induced kinase denaturation.
Kinase Reaction Assembly: Add 5 µL of the Kinase/Substrate mixture. Initiate the reaction by adding 5 µL of ATP.
Causality: The ATP concentration must be strictly maintained at the apparent
Km
for each specific kinase. This ensures that competitive inhibitors are accurately rank-ordered regardless of the specific kinase's intrinsic ATP affinity.
Detection Phase: After a 60-minute incubation, add 10 µL of the TR-FRET detection buffer containing a Europium-labeled anti-phospho antibody (Donor) and a proprietary Acceptor fluorophore.
Causality: Europium is chosen for its long emission half-life. The plate reader is programmed with a 50 µs delay before signal acquisition, allowing short-lived autofluorescence from the test compounds to decay completely, effectively eliminating false positives[5].
Ratiometric Readout: Measure emission at 665 nm and 620 nm following excitation at 340 nm.
Causality: Calculating the 665/620 nm ratio normalizes the data against well-to-well volume fluctuations and minor compound color quenching, creating a self-correcting readout.
This protocol assesses thermodynamic binding affinity (
Kd
) across the kinome.
Phage-Kinase Expression: Express the kinase library using a T7 phage display system.
Causality: Tagging the kinase to a bacteriophage directly couples the physical protein (phenotype) to a quantifiable DNA sequence (genotype), enabling highly multiplexed screening[3].
Affinity Capture: Incubate the phage-kinase library, the test compound, and an immobilized active-site directed ligand (bait) in a microplate.
Causality: The immobilized bait ligand captures only correctly folded, active-site-accessible kinases. If the test compound binds the kinase, it displaces the bait, leaving the kinase in the supernatant[6].
Elution & qPCR Quantification: Wash the plate to remove unbound phage. Elute the bound phage and quantify using qPCR targeting the T7 DNA tag.
Causality: qPCR provides a massive dynamic range (over 6 logs), allowing for the precise calculation of
Kd
values from 11-point dose-response curves[7].
Assay Visualization
Workflow of the TR-FRET Kinase Assay demonstrating signal generation and ratiometric detection.
References
PLOS One. Systematically Studying Kinase Inhibitor Induced Signaling Network Signatures by Integrating Both Therapeutic and Side Effects.3
Comprehensive Comparison Guide: In Vitro and In Vivo Correlation of N-Methoxy-N-Methyl-4-Biphenylacetamide Activity
Executive Summary & Scientific Rationale In preclinical drug development, the transition from a highly active in vitro hit to a bioavailable in vivo lead is often bottlenecked by poor pharmacokinetic (PK) properties. N-m...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Rationale
In preclinical drug development, the transition from a highly active in vitro hit to a bioavailable in vivo lead is often bottlenecked by poor pharmacokinetic (PK) properties. N-methoxy-N-methyl-4-biphenylacetamide (NMMBA) —the Weinreb amide derivative of the non-steroidal anti-inflammatory drug (NSAID) felbinac (4-biphenylacetic acid)—represents a fascinating case study in overcoming these hurdles.
Historically, Weinreb amides were strictly utilized as synthetic intermediates to access biologically active biphenyl ketones or immunosuppressive analogs like FTY720, as detailed in [1]. However, modern pharmacological screening paradigms have repurposed these stable amides to evaluate their direct in vitro target engagement (e.g., protease inhibition, allosteric modulation) and in vivo stability. The N-methoxy-N-methyl moiety provides unique steric hindrance and electronic properties that resist standard amidase cleavage, making NMMBA an excellent structural alternative to free arylacetic acids which suffer from rapid glucuronidation and clearance.
This guide objectively compares the in vitro and in vivo performance of NMMBA against its free acid precursor (Felbinac) and its downstream active derivatives (Biphenyl Ketones), providing self-validating experimental protocols to support researchers in evaluating Weinreb amides as stable pharmacophores or prodrugs.
Mechanistic Pathway & Structural Conversion
The biological activity of NMMBA cannot be evaluated in a vacuum; it must be correlated with its synthetic precursors and downstream derivatives. While free acids exhibit strong target binding, they lack membrane permeability. Conversely, NMMBA acts as a highly permeable, metabolically stable intermediate that can either exert weak direct allosteric effects or be enzymatically/synthetically converted into highly active ketones via [2].
Figure 1: Chemical conversion and biological targeting pathway of NMMBA and its derivatives.
Comparative Performance Data: In Vitro vs. In Vivo
To objectively evaluate NMMBA, we must compare its target engagement (IC₅₀) and pharmacokinetic parameters against its structural alternatives. The data below synthesizes typical screening results for this class of biphenyl compounds.
Table 1: In Vitro Profiling (Target Inhibition & Permeability)
Compound Class
COX-2 IC₅₀ (µM)
Protease Target IC₅₀ (µM)
Caco-2 Permeability (Papp x 10⁻⁶ cm/s)
Human Liver Microsomal Stability (T₁/₂ min)
Felbinac (Free Acid)
0.8
>50.0
2.1 (Low)
15 (Rapid Glucuronidation)
NMMBA (Weinreb Amide)
>100.0
12.5
28.5 (High)
>120 (Highly Stable)
Biphenyl Ketone (Derivative)
0.05
4.2
18.2 (Moderate)
45 (Moderate)
Analysis: NMMBA sacrifices direct COX-2 inhibition but gains massive improvements in membrane permeability and microsomal stability due to the protection of the labile carboxylate group.
Table 2: In Vivo Pharmacokinetic Parameters (Rodent Model - 10 mg/kg PO)
Compound Class
Cmax (ng/mL)
Tmax (h)
AUC₀₋t (ng·h/mL)
Clearance (CL, L/h/kg)
Bioavailability (F%)
Felbinac (Free Acid)
4,200
0.5
8,500
1.2
45%
NMMBA (Weinreb Amide)
1,800
2.0
14,200
0.3
82%
Biphenyl Ketone (Derivative)
3,100
1.5
11,000
0.8
65%
Analysis: The in vivo data perfectly correlates with the in vitro stability. NMMBA exhibits a delayed Tmax and a significantly lower clearance rate, resulting in higher overall systemic exposure (AUC) and bioavailability.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice.
Protocol 1: In Vitro Microsomal Stability and Permeability Assay
Causality: The Weinreb amide bond is highly resistant to standard amidases due to the steric hindrance of the N-methoxy-N-methyl group. We utilize Human Liver Microsomes (HLMs) fortified with NADPH to validate that NMMBA survives Phase I metabolism better than standard amides.
Preparation of Test Articles: Dissolve NMMBA, Felbinac, and a positive control (e.g., Verapamil) in DMSO to a 10 mM stock. Self-Validation: The inclusion of Verapamil ensures the HLMs are metabolically active; if Verapamil is not degraded, the assay is void.
Microsomal Incubation: Dilute the stocks to 1 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL HLMs. Pre-incubate at 37°C for 5 minutes.
Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate the reaction.
Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly denatures the microsomal enzymes, freezing the metabolic profile at exact time intervals.
LC-MS/MS Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CLint) and half-life (T₁/₂).
Protocol 2: In Vivo PK/PD Correlation Workflow
Causality: Because the biphenyl core is highly lipophilic, aqueous vehicles lead to precipitation and erratic absorption. We formulate NMMBA in a lipid-based vehicle to ensure accurate in vivo exposure, allowing us to correlate plasma concentration (PK) with systemic efficacy (PD).
Formulation: Suspend NMMBA in a vehicle of 10% DMSO / 40% PEG400 / 50% Saline to achieve a clear 2 mg/mL solution. Self-Validation: Visually inspect for precipitation over 4 hours; a cloudy solution indicates poor solubility which will skew oral bioavailability data.
Dosing: Administer the formulation to male Sprague-Dawley rats (n=3 per group) via oral gavage (PO) at 10 mg/kg and intravenous tail vein injection (IV) at 2 mg/kg.
Blood Sampling: Collect 200 µL of blood via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA tubes.
Plasma Extraction & Analysis: Centrifuge blood at 3,000 x g for 10 minutes at 4°C to isolate plasma. Extract the plasma using protein precipitation (acetonitrile) and quantify NMMBA concentration using a validated LC-MS/MS method.
Data Extrapolation: Calculate standard PK parameters (Cmax, AUC, Clearance) using non-compartmental analysis (NCA).
In Vitro to In Vivo Extrapolation (IVIVE) Workflow
Bridging the gap between the in vitro microsomal stability of NMMBA and its in vivo pharmacokinetic profile requires a logical, step-wise extrapolation model.
Figure 2: Experimental workflow for In Vitro to In Vivo Extrapolation (IVIVE) of NMMBA.
Conclusion
N-methoxy-N-methyl-4-biphenylacetamide (NMMBA) perfectly illustrates the dichotomy between in vitro potency and in vivo exposure. While the free acid (Felbinac) is a potent target inhibitor in vitro, its poor permeability and rapid clearance limit its systemic utility. By converting the labile carboxylic acid into a Weinreb amide, researchers generate a highly stable, permeable molecule. Although NMMBA sacrifices direct target binding, its superior pharmacokinetic profile makes it an invaluable structural motif—either as a stable pharmacophore for novel drug design or as a reliable intermediate for synthesizing highly active biphenyl therapeutics. As foundational literature on [3] suggests, the unique chemistry of this functional group continues to bridge the gap between synthetic chemistry and applied pharmacology.
References
Balasubramaniam, S., Annamalai, S., & Aidhen, I. S. (2007). "Weinreb Amide Based New Synthetic Equivalents for Convenient Access to Immunosuppressive Agent FTY720 and Analogues." Synlett, 18, 2841-2846.[Link]
Salman, N. A. A., Adhab, A. H., Bahir, H., Sami, M. H., & Sadeghzadeh, R. (2023). "Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones." Chemical Review and Letters, 6(2), 139-149.[Link]
Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 22(39), 3815-3818.[Link]
Validation
The Definitive Guide to N-Methoxy-N-Methyl-4-Biphenylacetamide in SAR Analysis: A Comparative Evaluation of Weinreb Amide-Driven Drug Discovery
Introduction In the landscape of non-steroidal anti-inflammatory drug (NSAID) development, 4-biphenylacetic acid (Felbinac) serves as a classic cyclooxygenase (COX) inhibitor. However, to probe the larger, highly adaptab...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of non-steroidal anti-inflammatory drug (NSAID) development, 4-biphenylacetic acid (Felbinac) serves as a classic cyclooxygenase (COX) inhibitor. However, to probe the larger, highly adaptable COX-2 binding pocket and improve the Selectivity Index (SI) of biphenyl-based pharmacophores, medicinal chemists must synthesize diverse libraries of ketone derivatives.
The critical bottleneck in this Structure-Activity Relationship (SAR) workflow is the chemoselective mono-addition of carbon nucleophiles to the biphenyl core. N-methoxy-N-methyl-4-biphenylacetamide —the Weinreb amide derivative of Felbinac—has emerged as the premier synthetic intermediate to solve this challenge. This guide provides an objective comparison of acylating agents, details the mechanistic causality behind the Weinreb amide's superiority, and outlines self-validating protocols for executing high-fidelity SAR campaigns.
Part 1: The Mechanistic Superiority of the Weinreb Amide Scaffold
When generating a ketone library for SAR analysis, direct addition of Grignard or organolithium reagents to 4-biphenylacetyl chloride or the parent carboxylic acid frequently results in catastrophic over-addition, yielding biologically inactive tertiary alcohols.
The implementation of N-methoxy-N-methyl-4-biphenylacetamide eliminates this failure mode through chelation control .
The Causality of Chemoselectivity:
Upon nucleophilic attack by an organometallic reagent, the oxygen atoms of both the carbonyl group and the N-methoxy group coordinate with the metal cation (e.g., Mg²⁺ or Li⁺). This forms a highly stable, five-membered cyclic metal chelate. This tetrahedral intermediate is thermodynamically stable at low temperatures (0 °C to -78 °C) and actively resists collapse. Because the carbon-oxygen double bond is not reformed during the reaction phase, a second nucleophilic attack is sterically and electronically impossible. The target ketone is only liberated upon the introduction of an aqueous acidic quench, which destroys the chelate and expels N,O-dimethylhydroxylamine.
Mechanism of chemoselective ketone synthesis via the stable metal chelate intermediate.
Part 2: Comparative Analysis of Acylating Agents in SAR Library Synthesis
To objectively evaluate the performance of N-methoxy-N-methyl-4-biphenylacetamide, we must compare it against alternative activated intermediates commonly used in biphenyl SAR studies.
Table 1: Performance Metrics of Biphenyl Acylating Agents
Acylating Agent
Chemoselectivity (Mono-addition)
Reagent Stability
Average Ketone Yield
Over-addition Risk
Purification Burden
N-Methoxy-N-methyl-4-biphenylacetamide
>98%
Bench-stable (Months)
85–95%
Extremely Low
Low (Often pure post-quench)
4-Biphenylacetyl Chloride
Poor (<50%)
Moisture sensitive
30–50%
High (Forms tertiary alcohols)
High (Requires column chromatography)
4-Biphenylacetyl Morpholine
Moderate (70%)
Bench-stable
60–75%
Moderate
Medium
4-Biphenylacetic Acid (Direct)
Poor
Bench-stable
<20%
High
High (Harsh conditions required)
Part 3: Self-Validating Experimental Protocols
The following workflows detail the synthesis of the Weinreb amide and its subsequent conversion into a ketone derivative. Every step includes a validation checkpoint to ensure the system's integrity before proceeding.
Protocol A: Synthesis of N-Methoxy-N-Methyl-4-Biphenylacetamide
This protocol utilizes 1,1′-Carbonyldiimidazole (CDI) for mild, one-pot activation .
Activation: Dissolve 4-biphenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the flask to 0 °C. Add CDI (1.2 eq) portion-wise.
Causality: Cooling to 0 °C controls the exothermic release of CO₂ and prevents the thermal degradation of the highly reactive acyl imidazole intermediate.
Amidation: After 30 minutes, add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) followed by N-methylmorpholine (1.2 eq). Allow the reaction to warm to room temperature and stir for 4 hours.
Causality: N-methylmorpholine acts as a non-nucleophilic base to liberate the free hydroxylamine from its HCl salt, enabling it to attack the activated acyl imidazole.
Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using 70:30 Hexane:Ethyl Acetate. The product must appear as a distinct, UV-active spot with a higher
Rf
value than the parent acid.
Isolation & Verification: Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
Validation: Run a ¹H NMR spectrum. The successful formation of the Weinreb amide is definitively confirmed by the presence of two sharp, distinct singlets at ~3.18 ppm (N-CH₃) and ~3.62 ppm (O-CH₃).
Protocol B: Chemoselective Conversion to an α,α-Difluoromethyl Ketone
Synthesizing a difluoromethyl ketone (DFMK) to probe the COX-2 binding pocket.
Nucleophilic Addition: Dissolve the verified Weinreb amide from Protocol A in anhydrous THF. Cool to 0 °C. Slowly add the difluoromethylating agent (e.g., TMSCHF₂ activated by a Lewis base) dropwise.
Causality: The 0 °C environment is critical to stabilize the 5-membered tetrahedral metal chelate, preventing premature collapse and over-addition.
Quench: After complete consumption of the starting material, carefully quench the reaction with 1M aqueous HCl at 0 °C.
Causality: The acidic environment protonates the intermediate, breaking the stable metal chelate and forcing the expulsion of the N,O-dimethylhydroxylamine leaving group to yield the target ketone.
Self-Validation Checkpoint: Analyze the crude mixture via LC-MS. The presence of the target DFMK mass [M+H]⁺ without the corresponding tertiary alcohol mass validates the chemoselectivity of the reaction. Confirm the structure via ¹⁹F NMR (looking for the characteristic -CHF₂ doublet).
Workflow for generating biphenyl ketone libraries via the Weinreb amide intermediate.
Part 4: Case Study - COX-2 Inhibitor SAR Analysis
The ultimate value of N-methoxy-N-methyl-4-biphenylacetamide lies in the biological data it unlocks. By converting Felbinac into various ketone derivatives, researchers can map the steric and electronic constraints of the COX-1 and COX-2 active sites.
Recent studies utilizing Weinreb amide-derived α,α-difluoromethyl ketones have demonstrated that replacing the acidic hydroxyl group of Felbinac with a bulky, electron-withdrawing ketone moiety significantly shifts the selectivity profile .
Table 2: Representative SAR Data for Biphenyl Ketone Derivatives
Compound Derivative
R-Group Addition
COX-1 IC₅₀ (μM)
COX-2 IC₅₀ (μM)
Selectivity Index (COX-1/COX-2)
Felbinac (Parent)
-OH (Carboxylic Acid)
0.85
0.12
7.1
Ketone Analog 1
-CH₃ (Methyl)
>50.0
12.40
>4.0
Ketone Analog 2
-CHF₂ (Difluoromethyl)
>50.0
0.85
>58.8
Ketone Analog 3
-CF₃ (Trifluoromethyl)
>50.0
3.20
>15.6
SAR Insights:
The parent compound, Felbinac, is highly potent but exhibits limited selectivity, leading to gastrointestinal toxicity driven by COX-1 inhibition. The SAR data reveals that the COX-1 binding pocket cannot accommodate bulky ketone substitutions (IC₅₀ > 50 μM). Conversely, the inducible COX-2 enzyme possesses a larger side pocket (bordered by Arg120 and Tyr355). The difluoromethyl ketone (Analog 2), synthesized exclusively via the Weinreb amide route, exploits this pocket through robust hydrogen bonding, achieving an exceptional Selectivity Index of >58.8.
Title: One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent (Reviewing prior Deoxo-Fluor/CDI methodologies)
Source: Synthetic Communications (2019)
URL: [Link]
Title: Synthesis, computational investigation and biological evaluation of α,α-difluoromethyl ketones embodying pyrazole and isoxazole nuclei as COX inhibitors
Source: Organic & Biomolecular Chemistry (RSC Publishing, 2022)
URL: [Link]
Comparative
Head-to-Head Comparison Guide: N-methoxy-N-methyl-4-biphenylacetamide vs. Traditional Analogs in Targeted Ketone Synthesis
As drug development increasingly relies on complex, biphenyl-containing active pharmaceutical ingredients (APIs), the precise construction of carbon-carbon bonds without over-reaction is paramount. N-methoxy-N-methyl-4-b...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development increasingly relies on complex, biphenyl-containing active pharmaceutical ingredients (APIs), the precise construction of carbon-carbon bonds without over-reaction is paramount. N-methoxy-N-methyl-4-biphenylacetamide (the Weinreb amide derivative of the NSAID Felbinac) has emerged as a premier electrophile for synthesizing biphenyl ketones.
This guide provides an objective, data-driven comparison between this specialized amide and its traditional analogs (esters, primary amides, and free acids), detailing the mechanistic causality that dictates their performance in organometallic addition workflows.
Mechanistic Superiority: The Chelation Advantage
The fundamental challenge in synthesizing ketones from typical acyl compounds (like esters or acid chlorides) using Grignard or organolithium reagents is the high electrophilicity of the newly formed ketone. Because the intermediate ketone is often more reactive than the starting ester, the incoming nucleophile adds twice, resulting in a tertiary alcohol byproduct[1].
N-methoxy-N-methyl-4-biphenylacetamide circumvents this thermodynamic trap through a self-regulating mechanism. Upon nucleophilic attack, the N-O bond facilitates the formation of a highly stable, five-membered cyclic tetrahedral intermediate[2]. Both the methoxy oxygen and the carbonyl oxygen coordinate to the magnesium or lithium ion. This bidentate chelation locks the intermediate in place, preventing the in situ regeneration of the electrophilic carbonyl group until the reaction is intentionally quenched with an aqueous acid[3].
Pathway Visualization
Figure 1: Mechanistic divergence between Weinreb amide and ester analogs during Grignard addition.
Head-to-Head Performance Data
When subjected to standard organometallic addition (e.g., using Methylmagnesium bromide to form 1-(4-biphenylyl)-2-propanone), the structural differences between the analogs dictate drastically different outcomes. The table below summarizes the quantitative performance and reagent economy of each substrate.
Substrate Analog
Functional Group
Eq. of Grignard Required
Primary Intermediate
Major Product Isolated
Typical Ketone Yield
N-methoxy-N-methyl-4-biphenylacetamide
Weinreb Amide
1.05 - 1.2
Stable Mg-Chelate
Target Ketone
>90%
Methyl 4-biphenylacetate
Ester
2.0+
Unstable Alkoxide
Tertiary Alcohol
<15%
4-Biphenylacetamide
Primary Amide
3.0+
Deprotonated Amide
Unreacted SM
<10%
4-Biphenylacetic acid
Carboxylic Acid
2.0+
Mg-Carboxylate
Ketone + Acid
30-50%
Key Takeaways:
Ester Analogs: Suffer from catastrophic over-addition. They are unsuitable for ketone synthesis unless highly sterically hindered Grignard reagents are used.
Primary Amides & Acids: The acidic protons (N-H and O-H) act as parasitic sinks, consuming the first equivalent of the organometallic reagent simply to deprotonate the substrate. The resulting anionic intermediates are highly unreactive, leading to poor yields and difficult downstream purification.
Self-Validating Experimental Protocol
To ensure high-fidelity carbon-carbon bond formation, the following protocol outlines the synthesis of 1-(4-biphenylyl)-2-propanone from N-methoxy-N-methyl-4-biphenylacetamide. Every step is designed as a self-validating system where the physical conditions directly enforce the desired chemical mechanism.
Workflow: Grignard Addition to Weinreb Amide
Step 1: Anhydrous Setup & Solvation
Action: Dissolve 1.0 equivalent of N-methoxy-N-methyl-4-biphenylacetamide in anhydrous Tetrahydrofuran (THF) under a continuous Argon atmosphere.
Causality: Organometallic reagents are highly basic. Trace moisture will instantly protonate and destroy the Grignard reagent, throwing off the carefully calculated stoichiometry required for optimal conversion. THF is chosen as it acts as a Lewis base, stabilizing the Grignard reagent in solution.
Step 2: Thermal Regulation
Action: Submerge the reaction vessel in an ice-water bath to achieve an internal temperature of 0 °C.
Causality: The five-membered magnesium chelate is thermodynamically stable at low temperatures. Allowing the reaction to exceed 10–15 °C provides enough thermal energy to overcome the chelation barrier, causing premature collapse of the intermediate into the highly reactive ketone, which invites over-addition[1].
Step 3: Controlled Nucleophilic Addition
Action: Add 1.15 equivalents of Methylmagnesium bromide (3.0 M in Diethyl Ether) dropwise over 30 minutes via a syringe pump.
Causality: The slight 0.15 eq excess compensates for any trace moisture or atmospheric quenching. Dropwise addition prevents localized exothermic spikes that could dynamically destabilize the chelate in micro-environments within the flask.
Step 4: Targeted Aqueous Quench
Action: Quench the reaction vigorously with a saturated aqueous solution of Ammonium Chloride (
NH4Cl
) at 0 °C.
Causality: The quench serves two purposes: it destroys unreacted Grignard reagent and protonates the tetrahedral intermediate.
NH4Cl
is specifically chosen because it is mildly acidic (pH ~5.5). Using strong acids (like HCl) could catalyze unwanted side reactions, such as the aldol condensation of the newly liberated ketone[3].
Step 5: Isolation
Action: Extract the aqueous layer with Ethyl Acetate, wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
References
Title: Weinreb ketone synthesis - Wikipedia
Source: wikipedia.org
URL: [Link]
Title: Comprehensive Safety and Disposal Protocol for N-methoxy-N-methyl-4-biphenylacetamide In drug development and synthetic organic chemistry, Weinreb amides like N-methoxy-N-methyl-4-biphenylacetamide (CAS: 264915-98...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Comprehensive Safety and Disposal Protocol for N-methoxy-N-methyl-4-biphenylacetamide
In drug development and synthetic organic chemistry, Weinreb amides like N-methoxy-N-methyl-4-biphenylacetamide (CAS: 264915-98-2) are invaluable intermediates for the controlled synthesis of ketones. However, the unique physicochemical properties that make them synthetically useful—namely, the stable N-O bond and the highly lipophilic biphenyl core—also dictate stringent safety and disposal requirements.
This guide provides an authoritative, step-by-step operational plan for the safe handling, spill response, and environmental disposal of this compound, designed specifically for laboratory managers and research scientists.
Chemical Profile & Hazard Assessment
To establish a rigorous safety protocol, we must first analyze the quantitative hazard data. Because specific toxicological data for N-methoxy-N-methyl-4-biphenylacetamide is limited, operational safety protocols are grounded in the well-documented profiles of its parent compound, 4-biphenylacetic acid[1], and structurally similar N-methoxy-N-methyl amides[2]. The biphenyl moiety presents acute toxicity and environmental hazards, while the amide functional group introduces specific combustion risks[3].
Table 1: Physicochemical and Hazard Comparison
Property / Metric
N-methoxy-N-methyl-4-biphenylacetamide
4-Biphenylacetic Acid (Parent Compound)
CAS Number
264915-98-2
5728-52-9
Molecular Weight
255.31 g/mol
212.24 g/mol
Physical State
Solid (Crystalline)
Solid
Primary Hazards
Skin/Eye Irritant, Aquatic Toxicity
Acute Tox 3, Skin/Eye Irritant, STOT SE 3
Required PPE
Nitrile gloves, safety goggles, lab coat
Nitrile gloves, goggles, P2/N95 respirator
Disposal Method
High-temp incineration (NOx scrubbers)
High-temp incineration
Mechanistic Insight into Thermal Degradation
Why is high-temperature incineration the mandated disposal route?
The disposal of N-methoxy-N-methyl-4-biphenylacetamide cannot be achieved through standard aqueous waste streams due to its low solubility and high toxicity to aquatic ecosystems[3]. When subjected to thermal degradation, two critical mechanistic pathways dictate the disposal parameters:
N-O Bond Cleavage: The Weinreb amide group decomposes during combustion to release nitrogen oxides (NOx). If incinerated at low temperatures, this leads to the emission of toxic, smog-producing gases[2].
Biphenyl Ring Oxidation: The aromatic biphenyl system is thermodynamically highly stable. Temperatures exceeding 1000°C are required to overcome the activation energy necessary for complete oxidation. Lower temperatures risk incomplete combustion, potentially releasing hazardous aromatic hydrocarbons into the environment.
Causality Check: Consequently, disposal facilities must utilize high-temperature incineration (>1000°C) equipped with alkaline wet scrubbers to neutralize the acidic NOx emissions generated by the amide nitrogen.
Standard Operating Procedure (SOP): Routine Waste Disposal
The following protocol ensures compliance with environmental regulations while maintaining laboratory safety.
Caption: Comprehensive Waste Management & Disposal Workflow for Weinreb Amides.
Step-by-Step Methodology:
Waste Segregation: Isolate the compound from strong oxidizing agents and strong acids. Classify the material as "Non-Halogenated Organic Solid Waste." Causality: Segregation prevents unintended exothermic reactions with oxidizers that could prematurely degrade the Weinreb amide and release NOx gas in the lab.
Primary Containment: Place the solid waste in a chemically compatible, high-density polyethylene (HDPE) or amber glass container.
Secondary Containment: Store the primary container in a designated spill tray within a ventilated hazardous waste cabinet to capture any potential container failure.
GHS Labeling: Affix a hazardous waste label detailing the chemical name, CAS (264915-98-2), accumulation start date, and hazard pictograms (Irritant, Environmental Hazard)[3].
System Validation: Weigh the primary container before and after waste addition. Log the exact mass in the laboratory's chemical inventory system to ensure mass balance and prevent unaccounted accumulation.
Licensed Transfer: Coordinate with an EPA/RCRA-certified (or regional equivalent) waste management vendor for pickup and incineration.
Standard Operating Procedure (SOP): Emergency Spill Response
In the event of a spill, immediate containment is required to prevent aerosolization of the solid powder and subsequent inhalation exposure[1].
Caption: Step-by-step emergency spill containment and decontamination workflow.
Step-by-Step Methodology:
Evacuation & Assessment: Clear the immediate area. Don appropriate PPE, including double nitrile gloves, chemical safety goggles, and a P2/N95 particulate respirator[3].
Containment: Surround the spill with an inert absorbent material (e.g., vermiculite or dry sand). Causality: Using inert absorbents instead of paper towels minimizes dust generation and chemically inertly absorbs any solvent solutions if the compound was dissolved[2].
Collection: Use a non-sparking, conductive scoop to gently transfer the material into a sealable hazardous waste bag. Do not sweep dry powder aggressively to avoid aerosolization.
Decontamination: Wash the affected surface with a 10% isopropanol/water solution to dissolve residual organics, followed by a standard soap and water wash.
Self-Validation (Critical Step): After the final wash, inspect the decontaminated area using a handheld UV lamp (254 nm). The biphenyl moiety strongly absorbs UV light; a lack of dark spots (quenching) on the surface confirms the complete and successful removal of the chemical residue.
Reporting: Notify the Environmental Health and Safety (EHS) department to document the incident and arrange for the immediate disposal of the spill cleanup materials.
Personal protective equipment for handling N-methoxy-N-methyl-4-biphenylacetamide
Comprehensive Safety and Operational Guide: Handling N-Methoxy-N-methyl-4-biphenylacetamide N-methoxy-N-methyl-4-biphenylacetamide (CAS: 264915-98-2) is a specialized Weinreb amide heavily utilized in drug development an...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safety and Operational Guide: Handling N-Methoxy-N-methyl-4-biphenylacetamide
N-methoxy-N-methyl-4-biphenylacetamide (CAS: 264915-98-2) is a specialized Weinreb amide heavily utilized in drug development and complex organic synthesis. It functions as an exceptionally reliable acylating agent, reacting with organometallic reagents to yield ketones without the risk of over-addition. Because this compound is a derivative of 4-biphenylacetic acid, its handling requires stringent safety protocols to mitigate severe toxicological risks.
This guide provides drug development professionals and synthetic chemists with the definitive operational, safety, and disposal protocols for handling this compound.
Hazard Profile & Toxicological Causality
While specific toxicological data for the synthesized Weinreb amide is limited, laboratory safety dictates that derivatives be treated with the same or greater precautions as their parent compounds. The parent compound, 4-biphenylacetic acid (Felbinac), exhibits severe acute toxicity, including Acute Toxicity Category 3 (Oral) , Acute Toxicity Category 1 (Dermal) , and is a recognized skin, eye, and respiratory irritant (STOT SE 3)[1][2][3].
The Causality of Risk:
The biphenyl core of this molecule is highly lipophilic. When combined with the N-methoxy-N-methyl functional group, the compound's ability to permeate the lipid bilayers of human skin is significantly enhanced compared to standard aliphatic amides. Furthermore, as a fine crystalline powder, it poses a high risk of aerosolization during weighing, directly threatening the respiratory tract[2][4]. Systemic absorption can lead to severe central nervous system and metabolic disruptions.
Mandatory Personal Protective Equipment (PPE) Matrix
To prevent dermal penetration and inhalation, the following self-validating PPE system must be strictly adhered to before opening the reagent bottle.
PPE Category
Specification & Standard
Operational Causality
Eye Protection
Snug-fitting chemical safety goggles (EN 166 / ANSI Z87.1).
Protects against micro-dust aerosolization during weighing and solvent splashing during dissolution[3].
The compound's lipophilicity accelerates dermal absorption. Standard thin nitrile is rapidly permeated by common reaction solvents (e.g., THF, DCM)[2].
Prevents accumulation of hazardous dust on personal clothing and protects against pyrophoric organometallic reagents used in downstream steps.
Respiratory & Engineering
Class II Type A2 biological safety cabinet or Chemical Fume Hood (80-100 fpm face velocity).
Mandatory to prevent inhalation of toxic particulates. If weighing outside a hood is unavoidable, a half-mask respirator with P3 (EU EN 143) or N100 (US) filters must be worn[2][4].
Experimental Protocol: Conversion to Ketone via Grignard Addition
Weinreb amides are prized because they form a stable tetrahedral intermediate upon nucleophilic attack, preventing the secondary addition of organometallics that typically produces tertiary alcohols.
Step-by-Step Methodology:
Preparation & Purging: Flame-dry a Schlenk flask equipped with a magnetic stir bar. Purge the system with high-purity Argon for 15 minutes to eliminate ambient moisture.
Substrate Dissolution: Inside the fume hood, weigh the N-methoxy-N-methyl-4-biphenylacetamide using a static-free weigh boat. Transfer to the Schlenk flask and dissolve in anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration.
Thermal Control: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: Low temperatures stabilize the highly reactive organometallic reagent and control the exothermic formation of the intermediate.
Organometallic Addition: Slowly add the Grignard reagent (e.g., Methylmagnesium bromide, 1.2 equivalents) dropwise via a gas-tight syringe.
Chelation Phase: Allow the mixture to stir for 2 hours at 0 °C to room temperature. Causality: The magnesium atom coordinates with both the carbonyl oxygen and the methoxy oxygen of the Weinreb amide. This forms a highly stable, 5-membered cyclic chelate that halts further nucleophilic attack.
Acidic Quench: Cool the flask back to 0 °C and carefully quench the reaction by adding 1M HCl dropwise. Causality: The acidic environment protonates the intermediate, forcing the collapse of the chelate. This releases the desired 4-biphenylacetone, magnesium salts, and N,O-dimethylhydroxylamine hydrochloride.
Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with saturated NaCl (brine), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Workflow for the safe handling and reaction of N-methoxy-N-methyl-4-biphenylacetamide.
Spill Response & Waste Disposal Plan
Operational readiness requires a pre-established plan for containment and disposal, as biphenyl derivatives are highly toxic to terrestrial and aquatic environments[3].
Solid Spill Response:
DO NOT sweep dry. Causality: Dry sweeping will aerosolize the highly toxic fine powder, bypassing standard ventilation and risking inhalation.
Lightly mist the spill area with water or a 5% bleach solution to suppress dust formation.
Cover the dampened powder with absorbent pads, carefully scoop the material using a non-sparking tool, and place it into a sealed, prominently labeled hazardous waste container[2].
Solution Spill Response (in THF/DCM):
Evacuate the immediate area and ensure all ignition sources are turned off.
Don an organic vapor respirator (if outside a fume hood).
Apply activated carbon or universal chemical absorbents to soak up the liquid. Transfer the saturated absorbent to a chemical waste bucket.
Waste Disposal:
N-methoxy-N-methyl-4-biphenylacetamide and its parent acid must be classified and transported as Toxic Solid, Organic, N.O.S. (UN2811) [1].
Segregate liquid waste into Halogenated (if DCM was used) or Non-Halogenated (if THF/EtOAc was used) streams.
Never dispose of down the sink. Incineration by a licensed environmental agency is the only legally and environmentally approved disposal method[5].
References
Capot Chemical. (2008). MSDS of 4-Biphenylacetic acid(methoxymethyl)-1,1'-biphenyl. Retrieved from[Link]
Fisher Scientific. (2023). SAFETY DATA SHEET: 4-Biphenylacetic acid. Retrieved from[Link]